molecular formula C8H5Cl2NS B097846 3,4-Dichlorobenzyl isothiocyanate CAS No. 18967-42-5

3,4-Dichlorobenzyl isothiocyanate

Cat. No.: B097846
CAS No.: 18967-42-5
M. Wt: 218.1 g/mol
InChI Key: DPSSHXWTNIGVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichlorobenzyl isothiocyanate is a useful research compound. Its molecular formula is C8H5Cl2NS and its molecular weight is 218.1 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-Dichlorobenzyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221245. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-Dichlorobenzyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichlorobenzyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2-dichloro-4-(isothiocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c9-7-2-1-6(3-8(7)10)4-11-5-12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSSHXWTNIGVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN=C=S)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172379
Record name Isothiocyanic acid, (3,4-dichlorobenzyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18967-42-5
Record name Benzene, 1,2-dichloro-4-(isothiocyanatomethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18967-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiocyanic acid, (3,4-dichlorobenzyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichlorobenzyl isothiocyanate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221245
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isothiocyanic acid, (3,4-dichlorobenzyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18967-42-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DICHLOROBENZYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF6B7CSR5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3,4-Dichlorobenzyl Isothiocyanate: Mechanism of Action & Technical Guide

[1][2]

Executive Summary

3,4-Dichlorobenzyl isothiocyanate (3,4-DCBITC) (CAS: 18967-42-5) is a halogenated derivative of benzyl isothiocyanate (BITC).[1][2] While sharing the core electrophilic isothiocyanate (-N=C=S) pharmacophore with dietary ITCs like sulforaphane, the addition of chlorine atoms at the 3 and 4 positions significantly alters its physicochemical profile.[1][2]

Key Technical Differentiators:

  • Enhanced Lipophilicity: The 3,4-dichloro substitution increases the partition coefficient (LogP), facilitating superior transmembrane transport compared to non-halogenated analogs.[1][2]

  • Elevated Toxicity Profile: 3,4-DCBITC exhibits higher cytotoxicity and a broader antimicrobial spectrum than BITC, likely due to increased membrane residence time and non-specific protein alkylation.[1][2]

  • Dual-Mode Mechanism: It acts via (1) Covalent Modification of cysteine-rich proteins (Keap1, metabolic enzymes) and (2) Membrane Disruption leading to depolarization and leakage.[1][2]

Chemical Basis & Structure-Activity Relationship (SAR)[1][2]

The biological potency of 3,4-DCBITC is defined by the synergy between its "warhead" and its "tail."[1][2]

Structural ComponentFunctionMechanistic Impact
Isothiocyanate Group (-N=C=S) Electrophilic WarheadReacts exclusively with nucleophiles, primarily thiols (-SH) and amines (-NH2), via thiocarbamoylation.[1][2]
Benzyl Spacer Steric LinkerProvides rotational freedom, allowing the warhead to access deep binding pockets in enzymes (e.g., CYP450s, MIF).[1][2]
3,4-Dichloro Substitution Lipophilic/Electronic Modifier1.[1][2][3][4] Lipophilicity: Drastically increases LogP, enhancing passive diffusion across bacterial cell walls and mitochondrial membranes.2.[1][2] Reactivity: Electron-withdrawing Cl atoms may modulate the electrophilicity of the benzylic carbon, though the primary effect is kinetic bio-distribution.[1][2]
Reaction Mechanism: Thiocarbamoylation

The central event in 3,4-DCBITC signaling is the formation of a dithiocarbamate adduct with protein cysteines.[1][2]

12

This reaction is reversible under high intracellular glutathione (GSH) concentrations but becomes irreversible if the target protein undergoes a conformational change or if GSH is depleted.

Primary Mechanisms of Action

Mechanism A: The Nrf2/NF- B Signaling Axis (Chemoprevention)

Like other ITCs, 3,4-DCBITC targets the Keap1-Nrf2 complex.[1][2]

  • Keap1 Alkylation: 3,4-DCBITC enters the cytoplasm and alkylates highly reactive cysteine residues (e.g., C151, C273) on Keap1.[1][2]

  • Nrf2 Release: This modification prevents Keap1 from ubiquitinating Nrf2.

  • Nuclear Translocation: Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE).[1]

  • Gene Expression: Upregulation of Phase II detoxifying enzymes (HO-1, NQO1, GST).[1][2]

Simultaneously, 3,4-DCBITC inhibits the NF-


B pathway

12
Mechanism B: Antimicrobial Membrane Disruption

In bacteria (both Gram-positive and Gram-negative), the high lipophilicity of 3,4-DCBITC allows it to intercalate into the lipid bilayer.[1][2]

  • Membrane Fluidity Alteration: The compound disrupts packing order, increasing permeability.[1][2]

  • Depolarization: Collapse of the membrane potential (

    
    ), halting ATP synthesis.[1]
    
  • Enzyme Inhibition: Once inside, it inhibits metabolic enzymes (e.g., acetate kinase) via cysteine modification.[1][2]

Mechanism C: Mitochondrial Apoptosis (Oncology)

In cancer cells, 3,4-DCBITC induces apoptosis through the intrinsic mitochondrial pathway.[1][2]

  • ROS Generation: Depletion of cellular GSH pools leads to rapid accumulation of Reactive Oxygen Species (ROS).

  • MOMP: ROS triggers Mitochondrial Outer Membrane Permeabilization (MOMP), releasing Cytochrome c and activating Caspase-9/3.[1][2]

Pathway Visualization

The following diagram illustrates the dual impact of 3,4-DCBITC on cellular signaling and membrane integrity.

DCBITC_MechanismDCBITC3,4-DichlorobenzylIsothiocyanateGSHIntracellular GSHDCBITC->GSHConjugation (Depletion)Keap1Keap1 (Cys151)DCBITC->Keap1AlkylationIKKIKK ComplexDCBITC->IKKInhibitionMembraneCell Membrane(Lipid Bilayer)DCBITC->MembraneIntercalation (High LogP)ROSROS AccumulationGSH->ROSLoss of BufferMitoMitochondriaROS->MitoOxidative StressNrf2Nrf2 (Stabilized)Keap1->Nrf2ReleaseNFkBNF-kB (Inhibited)IKK->NFkBBlocks ActivationCaspaseCaspase 3/9ActivationMito->CaspaseCytochrome c ReleaseLeakageIon Leakage /DepolarizationMembrane->LeakageDisruptionDetoxPhase II Enzymes(HO-1, NQO1)Nrf2->DetoxTranscriptionInflamInflammation(Cytokines)NFkB->InflamDownregulationApoptosisApoptosis / Cell DeathCaspase->Apoptosis

Caption: Mechanistic flowchart showing 3,4-DCBITC's parallel action on membrane integrity (cytotoxicity) and intracellular signaling (Nrf2 activation/NF-kB inhibition).[1][2]

Experimental Protocols for Validation

To validate these mechanisms in your specific model, use the following self-validating protocols.

Protocol 1: Quantifying Thiol Reactivity (The "Warhead" Check)

Purpose: Confirm 3,4-DCBITC is acting as a covalent modifier.[1][2]

  • Preparation: Prepare a 100

    
    M solution of BSA (Bovine Serum Albumin) or a specific target protein in PBS (pH 7.4).
    
  • Incubation: Treat with equimolar 3,4-DCBITC for 30 min at 37°C. Include a BITC control and a solvent control (DMSO).

  • Ellman's Assay: Add DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).[1][2] Measure absorbance at 412 nm.

  • Validation: A decrease in absorbance compared to control indicates cysteine blockage.

  • Mass Spectrometry (Gold Standard): Digest protein with trypsin and analyze via LC-MS/MS. Look for a mass shift of +217.0 Da (Molecular weight of 3,4-DCBITC) on cysteine-containing peptides.[1][2]

Protocol 2: Membrane Permeability Assay (Antimicrobial/Cytotoxic)

Purpose: Assess the lipophilic disruption of membranes.

  • Cell Seeding: Seed bacteria (

    
     CFU/mL) or cancer cells in 96-well plates.
    
  • Treatment: Dose with 3,4-DCBITC (0, 5, 10, 20, 50

    
    M).[1][2]
    
  • Dye Addition: Add Propidium Iodide (PI) (10

    
    g/mL). PI is membrane impermeable and only stains cells with compromised membranes.
    
  • Readout: Measure fluorescence (Ex/Em: 535/617 nm) over 60 minutes.

  • Control: Use Triton X-100 (0.1%) as a positive control for 100% lysis.

Protocol 3: ROS-Dependent Apoptosis Workflow

Purpose: Link GSH depletion to cell death.

  • Pre-treatment: Pre-treat one group with NAC (N-acetylcysteine, 5 mM) for 1 hour.[1][2] This replenishes thiol pools.

  • Treatment: Expose cells to 3,4-DCBITC (IC50 concentration) for 24 hours.

  • Staining: Stain with Annexin V-FITC and PI.[2]

  • Analysis: Flow cytometry.

  • Logic Check: If NAC pre-treatment rescues cell viability, the mechanism is confirmed as ROS/Thiol-dependent.[1][2] If not, consider off-target membrane lysis.[1][2]

Experimental Workflow Visualization

Experimental_Workflowcluster_0Step 1: Chemical Validationcluster_1Step 2: Phenotypic Screeningcluster_2Step 3: Mechanistic ConfirmationStartStart: 3,4-DCBITC CharacterizationEllmanEllman's Reagent Assay(Thiol Binding)Start->EllmanMSLC-MS/MS(Mass Shift +217 Da)Ellman->MSConfirm Covalent AdductMTTMTT/CCK-8 Assay(Cytotoxicity IC50)MS->MTTMICMIC Determination(Antimicrobial Potency)MTT->MICNAC_RescueNAC Rescue Experiment(ROS Dependency)MIC->NAC_RescueWesternWestern Blot(Nrf2 Nuclear Fraction)NAC_Rescue->WesternIf ROS DependentEndMechanism ConfirmedWestern->EndValid Mechanism

Caption: Step-by-step experimental workflow to validate the specific MoA of 3,4-DCBITC in a biological system.

Comparative Data Summary

The following table highlights why 3,4-DCBITC is distinct from standard BITC.

FeatureBenzyl Isothiocyanate (BITC)3,4-Dichlorobenzyl IsothiocyanateImplication
LogP (Lipophilicity) ~2.8~3.93,4-DCBITC has higher membrane retention and BBB permeability.[1][2]
Toxicity ModerateHigh3,4-DCBITC requires lower dosing; narrower therapeutic window.[1][2]
Antimicrobial Spectrum Gram-neg/posBroad Spectrum + FungiEnhanced efficacy against resistant strains and biofilms.[1][2]
Primary Use Food Additive / SupplementAgrochemical / Drug Scaffold3,4-DCBITC is often used where higher potency is required.[1][2]

References

  • Dufour, V., et al. (2015).[1][2] The antibacterial properties of isothiocyanates. Microbiology, 161(2), 229-243.[1][2] Retrieved from [Link]

  • Niazy, A., et al. (2024).[1][2][5][6] Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

  • Google Patents. (2007). Substituted spiro compounds and their use for producing pain-relief medicaments (CA2608309A1).[1][2] Retrieved from

Chemo-Selectivity and Kinetics of 3,4-Dichlorobenzyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Nucleophilic Engagement

Executive Summary

3,4-Dichlorobenzyl isothiocyanate (3,4-DCBITC) represents a distinct class of electrophiles where the lipophilic benzyl scaffold is electronically modulated by electron-withdrawing chlorine substituents. Unlike its natural analog, benzyl isothiocyanate (BITC), the 3,4-dichloro motif enhances the electrophilicity of the central isothiocyanate carbon (


), altering its kinetic profile toward biological nucleophiles.

This guide details the mechanistic reactivity of 3,4-DCBITC, focusing on its discrimination between "soft" sulfhydryl nucleophiles (cysteine, glutathione) and "hard" amine nucleophiles (lysine, N-terminus). It provides self-validating protocols for synthesis and kinetic characterization, essential for researchers utilizing this scaffold in Keap1-Nrf2 activation or covalent inhibitor design.

Molecular Architecture & Electronic Theory

The reactivity of 3,4-DCBITC is governed by the Hard and Soft Acids and Bases (HSAB) theory and the Hammett electronic effects of the benzyl substituents.

  • The Electrophilic Center: The central carbon of the isothiocyanate group is electron-deficient (

    
    ).
    
  • The Inductive Effect (

    
    ):  The chlorine atoms at positions 3 and 4 are electron-withdrawing. Through the methylene bridge, they exert an inductive effect that destabilizes the dipole, increasing the partial positive charge on the central carbon compared to unsubstituted BITC.
    
  • Consequence: 3,4-DCBITC exhibits faster second-order rate constants (

    
    ) with nucleophiles but potentially lower selectivity, necessitating precise pH control during conjugation.
    
Nucleophilic Addition Mechanisms: Thiols vs. Amines[1]

The interaction of 3,4-DCBITC with proteins is defined by a competition between thermodynamic stability and kinetic accessibility.

2.1 The Thiol-Isothiocyanate Reaction (Reversible)

Reaction with thiols (R-SH), such as Cysteine or Glutathione (GSH), occurs rapidly at physiological pH (7.4) to form dithiocarbamates .

  • Mechanism: Nucleophilic attack of the thiolate anion (

    
    ) on the central carbon.
    
  • Key Characteristic: Dithiocarbamates are chemically labile. In the absence of excess ITC, they can dissociate, regenerating the free thiol and ITC. This reversibility allows ITCs to "hop" from low-affinity sinks (like Albumin or GSH) to high-affinity targets (like Keap1).

2.2 The Amine-Isothiocyanate Reaction (Irreversible)

Reaction with primary amines (


), such as Lysine 

-amino groups, forms thioureas .
  • Mechanism: Attack by the lone pair of the nitrogen.

  • Key Characteristic: Thiourea bonds are thermodynamically stable and generally irreversible under physiological conditions. This pathway is favored at higher pH (>8.5) where the amine is unprotonated.

2.3 Visualization of Reaction Pathways

ReactionPathways ITC 3,4-DCBITC (Electrophile) TS_Thiol Transition State (Anionic) ITC->TS_Thiol + R-SH (pH 7.4) TS_Amine Transition State (Zwitterionic) ITC->TS_Amine + R-NH2 (pH > 8.5) Thiol Thiol (R-SH) (Cysteine/GSH) Thiol->TS_Thiol Amine Amine (R-NH2) (Lysine) Amine->TS_Amine DTC Dithiocarbamate (Labile/Reversible) TS_Thiol->DTC Thiourea Thiourea (Stable/Irreversible) TS_Amine->Thiourea DTC->ITC Dissociation (k_off)

Figure 1: Divergent reaction pathways of 3,4-DCBITC. Note the reversibility of the thiol adduct (dotted line), which is critical for intracellular pharmacokinetics.

Biological Context: The Keap1-Nrf2 Axis[2][3][4]

In drug development, 3,4-DCBITC is often investigated for its ability to activate the Nrf2 antioxidant response element (ARE). The mechanism relies on the specific modification of sensor cysteines on Keap1 (Kelch-like ECH-associated protein 1).[1][2]

Mechanism of Action:

  • Entry: 3,4-DCBITC enters the cell (lipophilic diffusion).

  • Conjugation: It reacts with highly reactive cysteine residues on Keap1 (primarily C151, C273, or C288).[1]

  • Disruption: The resulting dithiocarbamate adduct alters the conformation of Keap1.

  • Release: Ubiquitination of Nrf2 is halted; Nrf2 accumulates and translocates to the nucleus.[2]

Critical Consideration: Because the 3,4-dichloro analog is more lipophilic and electrophilic than natural ITCs, it may exhibit higher potency but also higher off-target toxicity (e.g., GSH depletion).

Keap1Pathway ITC 3,4-DCBITC Keap1_Active Keap1-Cul3 Complex (Active Ubiquitination) ITC->Keap1_Active Covalent Modification Keap1_Mod Keap1-ITC Adduct (Cys151 Modification) Keap1_Active->Keap1_Mod Conformational Change Nrf2_Cyto Nrf2 (Cytosolic) Degradation Targeted Keap1_Active->Nrf2_Cyto Ubiquitinates Keap1_Mod->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Accumulated Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Genes (HO-1, NQO1) Nrf2_Nuc->ARE Transcription Activation

Figure 2: Signal transduction pathway initiated by 3,4-DCBITC modification of Keap1.

Experimental Protocols
4.1 Synthesis of 3,4-DCBITC (Dithiocarbamate Method)

A greener alternative to thiophosgene methods, utilizing Tosyl Chloride (TsCl) for desulfurization.

Reagents: 3,4-Dichlorobenzylamine, Carbon Disulfide (


), Triethylamine (

), Tosyl Chloride (

), THF.

Step-by-Step Protocol:

  • Salt Formation: Dissolve 3,4-dichlorobenzylamine (10 mmol) and

    
     (30 mmol) in THF (20 mL) at 0°C. Dropwise add 
    
    
    
    (15 mmol). Stir for 1 hour. Checkpoint: A precipitate (dithiocarbamate salt) should form or the solution will turn yellow/orange.
  • Desulfurization: Add TsCl (11 mmol) dissolved in minimal THF dropwise to the mixture at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-3 hours.

  • Workup: Add 1N HCl to quench and protonate residual amines. Extract with Ethyl Acetate (

    
    ).[3] Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc). 3,4-DCBITC is typically a pungent oil or low-melting solid.

  • Validation:

    • IR: Strong peak at

      
       (N=C=S stretch).
      
    • 1H NMR: Shift of benzylic

      
       protons (
      
      
      
      ).
4.2 Kinetic Assay: Pseudo-First-Order Reactivity

To determine the reactivity constant (


) against Cysteine.

Principle: ITCs have a characteristic UV absorbance (


). Formation of the dithiocarbamate shifts this absorbance.

Protocol:

  • Preparation: Prepare a 50

    
    M stock of 3,4-DCBITC in Phosphate Buffer (pH 7.4) containing 10% ACN (to ensure solubility).
    
  • Nucleophile Excess: Add L-Cysteine at varying excess concentrations (0.5 mM, 1.0 mM, 2.0 mM) to create pseudo-first-order conditions (

    
    ).
    
  • Measurement: Monitor the change in absorbance at the specific

    
     of the dithiocarbamate product (typically 
    
    
    
    ) every 30 seconds for 30 minutes using a UV-Vis spectrophotometer.
  • Calculation: Plot

    
     vs. time to obtain 
    
    
    
    .
  • Derivation: Plot

    
     vs. 
    
    
    
    . The slope is the second-order rate constant
    
    
    (
    
    
    ).
Quantitative Data Summary
Parameter3,4-DCBITC CharacteristicComparison to Benzyl-ITC
Hammett

(approx)
Positive (Electron Withdrawing)Neutral
Electrophilicity HighModerate
Lipophilicity (ClogP)


Primary Target Cysteine (Thiol)Cysteine (Thiol)
Reaction Product (Cys) Dithiocarbamate (Reversible)Dithiocarbamate (Reversible)
Reaction Product (Lys) Thiourea (Irreversible)Thiourea (Irreversible)
References
  • Reactivity of Isothiocyanates: Podlipnik, Č., & Jureš, A. (2025). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. ResearchGate. Link

  • Synthesis Methodology: Wong, R., & Dolman, S. J. (2007).[4] Isothiocyanate Synthesis from Amines, CS2, and Tosyl Chloride. Journal of Organic Chemistry. Link

  • Keap1-Nrf2 Mechanism: Dinkova-Kostova, A. T., et al. (2017). KEAP1 and done? Targeting the NRF2 pathway with sulforaphane. National Institutes of Health (PMC). Link

  • Dithiocarbamate Stability: BenchChem Technical Report. (2025).[5][6][7] A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles. Link

  • General ITC Chemistry: Petri, L., et al. (2020). Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. Link

Sources

Methodological & Application

Application Note: Protocol for 3,4-Dichlorobenzyl Isothiocyanate Protein Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9][10]

3,4-Dichlorobenzyl isothiocyanate (3,4-DCBITC) is a bioactive aryl alkyl isothiocyanate often investigated for its antimicrobial properties and modulation of macrophage migration inhibitory factor (MIF). Unlike fluorescent isothiocyanates (e.g., FITC) used for imaging, 3,4-DCBITC is typically "labeled" onto proteins for two distinct purposes in drug development:

  • Immunogen Preparation: Conjugating the small molecule (hapten) to a carrier protein (e.g., KLH, BSA) to elicit antibody production against the 3,4-dichlorobenzyl moiety.

  • Chemoproteomic Profiling: Covalently modifying target proteins to map binding sites or study mechanism of action (MOA).

The Chemistry of Conjugation

The isothiocyanate (-N=C=S) group is an electrophile that reacts with nucleophiles on protein surfaces. The stability of the bond depends heavily on the target amino acid and reaction pH:

  • Primary Amines (Lysine, N-terminus): Nucleophilic attack on the central carbon forms a stable thiourea bond. This is the preferred method for permanent labeling (immunogens).

  • Thiols (Cysteine): Reaction forms a dithiocarbamate . While kinetically faster at neutral pH, these bonds are reversible under reducing conditions.

Mechanistic Workflow

The following diagram illustrates the divergent pathways for 3,4-DCBITC conjugation based on pH and target residue.

G cluster_0 Pathway A: Lysine Targeting (pH > 9.0) cluster_1 Pathway B: Cysteine Targeting (pH 7.0-8.0) ITC 3,4-DCBITC (R-N=C=S) Lysine Lysine-NH2 (Deprotonated) ITC->Lysine Nucleophilic Attack Cysteine Cysteine-SH ITC->Cysteine Rapid Kinetics Protein Target Protein Protein->Lysine Protein->Cysteine Thiourea Stable Thiourea Bond (Irreversible) Lysine->Thiourea Rearrangement Dithio Dithiocarbamate (Reversible) Cysteine->Dithio

Caption: Reaction mechanism of 3,4-DCBITC. High pH favors stable thiourea formation on Lysines, essential for immunogen synthesis.

Pre-Protocol Considerations

Solubility and Handling

3,4-DCBITC is hydrophobic. It cannot be dissolved directly in aqueous buffer.

  • Vehicle: Anhydrous DMSO or DMF.[1]

  • Stability: Isothiocyanates hydrolyze in water over time. Prepare working solutions immediately before use.

Buffer Selection Guide

The choice of buffer dictates the labeling site. Avoid buffers containing primary amines (Tris, Glycine) as they compete with the protein for the isothiocyanate.[2][1]

ParameterImmunogen Synthesis (Stable)Drug-Target Profiling (Native)
Target Residue Lysine (ε-amine)Cysteine (Thiol) / N-terminus
Optimal pH 9.0 – 9.57.2 – 7.5
Recommended Buffer 0.1 M Sodium Carbonate/BicarbonatePBS or HEPES (Amine-free)
Molar Excess (ITC) 20x – 50x1x – 10x
Temperature 4°C (Overnight) or RT (2 hrs)37°C (30-60 mins)

Protocol A: Hapten-Carrier Conjugation (Immunogen)

Objective: Create a stable conjugate of 3,4-DCBITC with Keyhole Limpet Hemocyanin (KLH) or BSA for antibody production.

Materials
  • Carrier Protein: Imject™ mcKLH or BSA (in water or PBS).

  • Hapten: 3,4-Dichlorobenzyl isothiocyanate.[3]

  • Conjugation Buffer: 0.1 M Sodium Carbonate, pH 9.0.[2][4]

  • Solvent: Anhydrous DMSO.[1]

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or Dialysis Cassette (10K MWCO).

Step-by-Step Procedure
  • Buffer Exchange:

    • Ensure the carrier protein is in Carbonate Buffer (pH 9.0).[4] If the protein is lyophilized, reconstitute directly in Carbonate Buffer to 2–5 mg/mL.

    • Why: The pKa of the Lysine ε-amino group is ~10.5. At pH 9.0, a sufficient fraction is unprotonated (NH2) to act as a nucleophile.

  • Hapten Solubilization:

    • Dissolve 3,4-DCBITC in DMSO to a concentration of 10 mg/mL.

    • Calculation: For 2 mg of BSA (MW ~66kDa), you have ~30 nmol of protein. To achieve a 30-fold molar excess, you need ~900 nmol of 3,4-DCBITC.

  • Conjugation Reaction:

    • Slowly add the 3,4-DCBITC/DMSO solution to the protein solution while stirring.

    • Critical Limit: Do not exceed 10-15% v/v DMSO in the final mixture to prevent protein precipitation.

    • Incubate at Room Temperature for 2 hours or 4°C overnight with gentle agitation.

  • Quenching (Optional but Recommended):

    • Add 1 M Glycine or Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

    • Mechanism:[5][6][7] The excess amine rapidly scavenges unreacted isothiocyanate, preventing non-specific reaction during purification.

  • Purification:

    • Remove excess hapten and organic solvent using a Desalting Column equilibrated with PBS (pH 7.4).

    • Storage: Store the conjugate at -20°C.[8][9]

Protocol B: Covalent Binding Analysis (Chemoproteomics)

Objective: Label specific residues on a target protein to validate drug binding (Target Engagement).

Step-by-Step Procedure
  • Preparation:

    • Dilute target protein to 1 mg/mL in PBS (pH 7.4).

    • Note: Avoid DTT or Beta-mercaptoethanol if targeting Cysteines, as these reducing agents will react with the ITC. TCEP is a safer alternative if reduction is required, as it does not contain a thiol.

  • Labeling:

    • Add 3,4-DCBITC (dissolved in DMSO) to the protein at a low molar excess (5x to 10x).

    • Incubate at 37°C for 30–60 minutes.

    • Why: Physiological conditions mimic the cellular environment. Kinetic selectivity may favor hyper-reactive cysteines (e.g., catalytic sites) over lysines at this pH.

  • Validation (Mass Spectrometry):

    • Digest the protein with Trypsin.

    • Analyze via LC-MS/MS.[10][11]

    • Search Parameter: Look for a mass shift corresponding to the addition of the 3,4-dichlorobenzyl thiocarbamoyl moiety.

    • Mass Shift Calculation: MW(3,4-DCBITC) = 218.09 Da. The adduct adds the entire molecule.

    • Delta Mass: +218.09 Da (Thiourea formation).

Quality Control & Validation

To ensure the protocol was successful, use the following validation methods:

MethodApplicationExpected Outcome
TNBS Assay Immunogen (Lysine)Reduced absorbance at 335 nm compared to control (indicates Lysines are blocked).
Ellman's Reagent Cysteine LabelingLoss of free sulfhydryls compared to control.
MALDI-TOF MS Intact ProteinMass shift of protein peak corresponding to

Da.
Workflow Diagram: QC Process

QC cluster_QC Validation Methods Conjugate Purified Conjugate TNBS TNBS Assay (Amine Quantification) Conjugate->TNBS MS Intact Mass Spec (MALDI/ESI) Conjugate->MS Result1 Decrease in Free Amines (High Substitution) TNBS->Result1 Result2 Mass Shift (+218 Da per label) MS->Result2

Caption: Validation workflow. TNBS confirms lysine occupancy; MS confirms covalent adduct formation.

Troubleshooting Guide

  • Precipitation observed:

    • Cause: DMSO concentration >15% or hydrophobic hapten overload.

    • Fix: Add 3,4-DCBITC more slowly; reduce molar excess; ensure protein concentration is <2 mg/mL.

  • Low Conjugation Efficiency:

    • Cause: pH too low (Lysines protonated) or buffer contained amines (Tris).

    • Fix: Verify pH is >9.0 for Lysine labeling. Dialyze protein thoroughly into Carbonate buffer before starting.

  • Reversibility (Loss of Signal):

    • Cause: Conjugation occurred on Cysteine (dithiocarbamate) and sample was reduced.

    • Fix: For permanent tagging, ensure pH > 9.0 to force Thiourea formation. Avoid reducing agents in downstream buffers.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The authoritative text on isothiocyanate-amine chemistry and thiourea stability).
  • Thermo Fisher Scientific. Pierce FITC Antibody Labeling Kit Instructions.Link (Standard protocol for isothiocyanate labeling of IgG).

  • Podany, A., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates.[10][7] Bioconjugate Chemistry.[1][4][7] Link (Demonstrates pH-dependent selectivity of benzyl isothiocyanates).

  • Abcam. EZLabel Protein FITC Labeling Kit Protocol.Link (Practical guide for removing amine-containing buffers).

  • Banks, P. & Paquette, D. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules. Bioconjugate Chemistry.[1][4][7] (Comparison of ITC vs NHS ester stability).

Sources

Application Note: 3,4-Dichlorobenzyl Isothiocyanate as a Covalent Probe for Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3,4-Dichlorobenzyl isothiocyanate (3,4-DCBITC) is a potent, irreversible chemical probe designed to target specific nucleophilic residues within enzyme active sites. While isothiocyanates (ITCs) are generally known for modifying cysteine residues, 3,4-DCBITC exhibits remarkable specificity for the N-terminal Proline (Pro-1) of Macrophage Migration Inhibitory Factor (MIF) due to the unique pKa (~6.0) of this residue.[1][2][3][4][5][6][7] This application note details the mechanism of action, synthesis, and validated protocols for using 3,4-DCBITC to probe MIF tautomerase activity and structural dynamics. It serves as a critical tool for researchers investigating inflammatory pathways, autoimmune diseases, and oncology.

Introduction & Mechanism of Action

The Target: Macrophage Migration Inhibitory Factor (MIF)

MIF is a pleiotropic pro-inflammatory cytokine and tautomerase enzyme involved in innate immunity.[1][5] Unlike most cytokines, MIF possesses a catalytic active site. The N-terminal Proline (Pro-1) acts as the catalytic base for its tautomerase activity. Because Pro-1 is located in a hydrophobic pocket and has a significantly lowered pKa, it is highly nucleophilic at physiological pH, making it a prime target for electrophilic probes.

The Probe: 3,4-Dichlorobenzyl Isothiocyanate

3,4-DCBITC is a synthetic analog of the naturally occurring benzyl isothiocyanate (BITC). The addition of chlorine atoms at the 3 and 4 positions of the benzyl ring increases the lipophilicity and electrophilicity of the isothiocyanate group (


), enhancing its potency as an inhibitor compared to the parent compound.
Chemical Mechanism

The isothiocyanate carbon is highly electrophilic. Upon binding to the MIF active site, the unprotonated nitrogen of Pro-1 attacks the central carbon of the isothiocyanate group. This results in the formation of a stable, covalent thiourea adduct .

Key Mechanistic Features:

  • Selectivity: The reaction is highly specific to the N-terminal Pro-1 of the active MIF trimer. It does not label inactive monomers or other surface amines under controlled conditions.

  • Irreversibility: The thiourea bond is stable, permanently inactivating the enzyme.

  • Conformational Change: Modification of Pro-1 alters the tertiary structure of the MIF trimer, preventing its interaction with the CD74 receptor and blocking downstream signaling (e.g., Akt phosphorylation).[1]

Mechanism Visualization

MIF_Inhibition_Mechanism MIF_Active Active MIF Trimer (Nucleophilic Pro-1) Complex Michaelis Complex (Non-covalent) MIF_Active->Complex Binding Probe 3,4-DCBITC (Electrophile) Probe->Complex Reaction Nucleophilic Attack (Pro-1 NH -> ITC Carbon) Complex->Reaction Adduct Covalent Thiourea Adduct (Inactive MIF) Reaction->Adduct Thiourea Formation Downstream Inhibition of CD74 Binding & Akt Signaling Adduct->Downstream Structural Shift

Figure 1: Mechanism of MIF inactivation by 3,4-DCBITC.[4] The probe binds the active site and covalently modifies Pro-1, leading to loss of catalytic and biological activity.

Experimental Protocols

Preparation of 3,4-DCBITC Stock Solution
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles. Isothiocyanates are sensitive to hydrolysis over time.

Protocol A: MIF Tautomerase Inhibition Assay

This assay measures the ability of 3,4-DCBITC to inhibit the catalytic conversion of L-dopachrome methyl ester, a chromogenic substrate.

Reagents:

  • Recombinant Human MIF (rhMIF).[6]

  • Substrate: L-dopachrome methyl ester (Freshly prepared by oxidizing L-DOPA methyl ester with sodium periodate).

  • Assay Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 6.0.

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute rhMIF to 100 nM in Assay Buffer.

  • Inhibitor Incubation:

    • Add 3,4-DCBITC (0.1 µM – 100 µM) to the MIF solution.

    • Include a "DMSO Only" control (0% inhibition) and a "No Enzyme" control (background).

    • Incubate for 15 minutes at Room Temperature (RT) to allow covalent modification.

  • Substrate Preparation: Mix 4 mM L-DOPA methyl ester with 8 mM Sodium Periodate (ratio 1:1) for 5 minutes on ice to generate L-dopachrome methyl ester (orange color). Dilute immediately into Assay Buffer.

  • Reaction Initiation: Add the substrate solution to the MIF/Inhibitor mixture in a 96-well clear plate. Final substrate concentration should be ~0.3 mM.

  • Detection: Immediately monitor the decrease in absorbance at 475 nm (OD475) for 2–5 minutes using a kinetic microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Activity vs. Log[Inhibitor] to determine the 
    
    
    
    .[1]

Data Presentation Template:

Sample[Inhibitor] (µM)Slope (OD475/min)% Activity
Control 0 (DMSO)-0.050100%
Test 1 0.1-0.04590%
Test 2 1.0-0.02550%
Test 3 10.0-0.00510%
Blank N/A (No MIF)-0.0010%
Protocol B: Mass Spectrometry Confirmation of Adduct

To validate that 3,4-DCBITC specifically labeled the N-terminal Proline.

Step-by-Step Procedure:

  • Labeling: Incubate 10 µM rhMIF with 50 µM 3,4-DCBITC in PBS (pH 7.4) for 1 hour at RT.

  • Desalting: Remove excess unbound probe using a Zeba™ Spin Desalting Column (7K MWCO).

  • Intact Mass Analysis (MALDI-TOF or LC-MS):

    • Analyze the intact protein.

    • Expected Result: A mass shift corresponding to the molecular weight of 3,4-DCBITC (approx. +218.08 Da).

    • Note: The reaction is an addition; no leaving group is lost from the probe.

  • Peptide Mapping (Trypsin Digestion):

    • Digest the labeled protein with Trypsin (1:50 enzyme:substrate ratio) overnight at 37°C.

    • Analyze peptides via LC-MS/MS.

    • Target Peptide: Look for the N-terminal peptide (e.g., Pro-Met-Phe-Ile-Val-Thr-Asn-Thr-Asn-Val-Pro-Arg).

    • Confirmation: The N-terminal peptide should show a mass shift of +218.08 Da. MS/MS fragmentation will localize the modification to the N-terminal Proline.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
No Inhibition Observed Hydrolysis of IsothiocyanateUse fresh stock solutions. Ensure DMSO is anhydrous.
Non-Specific Labeling pH too highConduct labeling at pH 6.0 - 7.4. At pH > 8.0, Lysine residues become reactive.
Precipitation Compound insolubilityDo not exceed 1% final DMSO concentration in the assay buffer.
High Background Rate Unstable SubstrateL-dopachrome methyl ester spontaneously tautomerizes. Prepare substrate immediately before use and keep on ice.

References

  • Ouertatani-Sakouhi, H., et al. (2009). A new class of isothiocyanate-based irreversible inhibitors of Macrophage Migration Inhibitory Factor (MIF). Indicates that benzyl isothiocyanates covalently modify the N-terminal Proline of MIF.[1]

  • Brown, K. K., et al. (2009).Dietary isothiocyanates inhibit the enzymatic and chaperone activity of macrophage migration inhibitory factor.

  • Cross, J. V., et al. (2009).Post-translational regulation of macrophage migration inhibitory factor: Basis for functional fine-tuning. Discusses the reactivity of the N-terminal Proline.

  • Senter, P. D., et al. (2009). N-terminal derivatization of peptides with isothiocyanate analogues.[3] Describes the chemistry of ITC reaction with N-terminal amines for MS analysis.

Experimental Workflow Diagram

Workflow cluster_0 In Vitro Inhibition Assay cluster_1 Structural Validation (MS) start Start: 3,4-DCBITC Preparation step1 Pre-incubate MIF + Probe (15 min @ RT) start->step1 step4 Incubate MIF + Probe (1 hr @ RT) start->step4 step2 Add L-Dopachrome Substrate step1->step2 step3 Measure OD475 Kinetics step2->step3 result1 Calculate IC50 step3->result1 step5 Trypsin Digestion step4->step5 step6 LC-MS/MS Analysis step5->step6 result2 Identify Pro-1 Adduct (+218 Da) step6->result2

Figure 2: Integrated workflow for functional inhibition testing and structural confirmation of 3,4-DCBITC binding.

Sources

3,4-Dichlorobenzyl isothiocyanate in mass spectrometry-based protein identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Mass Spectrometry-Based Protein Identification Using 3,4-Dichlorobenzyl Isothiocyanate

Application Note and Protocols

Introduction: Unveiling Protein Interactions with Covalent Labeling

In the landscape of proteomics and drug discovery, understanding protein structure, function, and interactions is paramount. Mass spectrometry (MS) has emerged as an indispensable tool for high-sensitivity protein analysis.[1] Covalent labeling, coupled with mass spectrometry, offers a powerful strategy to probe protein topology, identify binding sites, and characterize protein-ligand interactions, particularly for systems that are challenging to study using traditional structural biology techniques.[2] Isothiocyanates are a class of reagents that form stable covalent bonds with nucleophilic residues on proteins, making them excellent probes for these applications.[3][4]

This technical guide focuses on the application of 3,4-Dichlorobenzyl isothiocyanate (DCBI), a specific covalent labeling reagent, for mass spectrometry-based protein identification and characterization. We will delve into the chemical principles of DCBI labeling, provide detailed experimental protocols, and offer guidance on the subsequent mass spectrometric analysis. This document is intended for researchers, scientists, and drug development professionals seeking to employ covalent labeling strategies to elucidate protein science.

The Chemistry of Covalent Modification by DCBI

The utility of 3,4-Dichlorobenzyl isothiocyanate as a protein labeling reagent is rooted in the reactivity of its isothiocyanate functional group (-N=C=S). The central carbon atom of this group is highly electrophilic and susceptible to nucleophilic attack from specific amino acid side chains.[3]

The primary targets for DCBI on a protein are:

  • The ε-amino group of Lysine residues: This reaction forms a stable thiourea linkage.[5][6]

  • The α-amino group at the protein's N-terminus: Similar to lysine, this results in a stable thiourea bond.[7]

  • The thiol (sulfhydryl) group of Cysteine residues: This reaction forms a dithiocarbamate linkage.[8][9]

The reaction with amino groups (Lysine, N-terminus) is highly dependent on pH, with reactivity increasing at alkaline pH (typically pH 8.0-9.0).[10][11] This is because a higher pH deprotonates the primary amines, making them more nucleophilic. While the thiol group of cysteine is a potent nucleophile, its reactivity is also pH-dependent.[11] It is important to note that the linkage with cysteine can sometimes be reversible, whereas the thiourea bond with amines is generally more stable.[12]

Figure 1: Reaction of DCBI with protein nucleophiles.

Quantitative Data Summary for DCBI Modification

Accurate identification of covalently modified peptides by mass spectrometry relies on knowing the precise mass added by the labeling reagent. The addition of a DCBI molecule to a peptide results in a characteristic mass shift that can be detected by the mass spectrometer.

ParameterValueReference
Compound Name 3,4-Dichlorobenzyl isothiocyanate
Molecular Formula C₈H₅Cl₂NS[3][13]
Average Molecular Weight 218.1 g/mol [3][13]
Monoisotopic Mass 216.951976 DaCalculated
Target Residues N-terminus, Lysine (K), Cysteine (C)[5][7][8]
Monoisotopic Mass Shift +216.951976 DaCalculated

Experimental Protocols

The following protocols provide a framework for labeling a target protein with DCBI and preparing it for mass spectrometric analysis. Optimization may be required depending on the specific protein and experimental goals.

Protocol 1: Covalent Labeling of a Protein with DCBI

This protocol is adapted from established methods for protein labeling with isothiocyanates.[10][14]

Causality Behind Experimental Choices:

  • Buffer Choice: A buffer devoid of primary amines (like Tris or glycine) is crucial as these would compete with the protein for reaction with DCBI. Sodium bicarbonate or phosphate buffers at a slightly alkaline pH are ideal to facilitate the deprotonation of lysine's amino group, enhancing its nucleophilicity.[10]

  • Molar Excess of DCBI: A molar excess of DCBI is used to drive the labeling reaction to completion. However, an excessively high ratio can lead to non-specific modifications or protein precipitation. A 10-20 fold molar excess is a good starting point.[14]

  • Reaction Quenching: Adding a small molecule with a primary amine (like Tris or hydroxylamine) quenches the reaction by consuming any unreacted DCBI, preventing further modification during subsequent steps.

  • Purification: Removal of excess, unreacted DCBI is critical before mass spectrometry analysis, as it can interfere with ionization and contaminate the instrument. Gel filtration or dialysis are effective methods.

Materials:

  • Purified protein of interest

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0

  • 3,4-Dichlorobenzyl isothiocyanate (DCBI)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Gel filtration column (e.g., PD-10) or dialysis cassette (with appropriate molecular weight cutoff)

  • Storage Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Labeling Buffer using a gel filtration column or dialysis.

    • Adjust the protein concentration to 2-5 mg/mL. Lower concentrations can reduce labeling efficiency.

  • DCBI Stock Solution Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of DCBI in anhydrous DMSO. (Note: DCBI is moisture-sensitive).

  • Labeling Reaction:

    • Slowly add the DCBI stock solution to the protein solution while gently stirring. Aim for a 10- to 20-fold molar excess of DCBI over the protein.

    • Calculation Example: For 1 mL of a 5 mg/mL solution of a 50 kDa protein (0.1 µmol), you would add approximately 1-2 µmol of DCBI.

    • Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to scavenge any unreacted DCBI.

    • Incubate for an additional 30-60 minutes at room temperature.

  • Purification of Labeled Protein:

    • Remove the excess DCBI and by-products by applying the reaction mixture to a pre-equilibrated gel filtration column.

    • Collect the protein-containing fractions. The labeled protein will typically elute first.

    • Alternatively, dialyze the sample against Storage Buffer for several hours to overnight at 4°C with multiple buffer changes.

  • Verification and Storage:

    • Confirm the protein concentration (e.g., by Bradford or BCA assay).

    • Verify labeling by intact mass analysis if possible. A mass increase corresponding to one or more DCBI molecules should be observed.[4]

    • Store the labeled protein at 4°C or -80°C for long-term storage.

Protocol 2: Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics)

This protocol outlines the steps to digest the DCBI-labeled protein into peptides for LC-MS/MS analysis.[15]

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Take an appropriate amount of the purified, labeled protein (typically 10-50 µg).

    • Denature the protein in a solution containing 8 M urea or 0.1% RapiGest SF in 50 mM ammonium bicarbonate.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark. This step is crucial to prevent re-formation of disulfide bonds and to differentiate between cysteines that were originally free (and thus available for DCBI labeling) and those that were in disulfide bonds.

  • Enzymatic Digestion:

    • Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate to ensure enzyme activity.

    • Add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio.

    • Incubate overnight (12-16 hours) at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid or trifluoroacetic acid to a final concentration of 0.1-1% to stop the digestion and prepare the sample for desalting.

    • Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol.

    • Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in an appropriate buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Figure 2: Workflow for DCBI labeling and MS analysis.

Mass Spectrometry Data Analysis

The identification of DCBI-modified peptides requires specifying the mass modification in the database search software.

Data Acquisition:

  • Perform LC-MS/MS analysis using a data-dependent acquisition (DDA) method.

  • Ensure the mass spectrometer is set to acquire MS/MS spectra of the most abundant precursor ions.

  • The fragmentation method (e.g., CID or HCD) should be sufficient to produce fragment ions that allow for localization of the modification.

Database Search Parameters: When setting up your search in software like Mascot, Proteome Discoverer, or MaxQuant, you must define the DCBI modification.

  • Define the Custom Modification:

    • Name: DCBI

    • Monoisotopic Delta Mass: 216.951976

    • Specificity: Define the modification as variable on Lysine (K), Cysteine (C), and the Protein N-terminus.

  • Setting up in Common Software:

    • Mascot: Modifications can be added to the mod_file or defined in the search form if the server is configured to use the Unimod database. You can add a new modification through the configuration interface.[15][16][17][18][19]

    • Proteome Discoverer (Thermo Fisher Scientific): New chemical modifications can be added via the "Administration" -> "Maintain Chemical Modifications" menu.[2][20][21]

  • Other Search Parameters:

    • Enzyme: Trypsin (or the enzyme used for digestion).

    • Fixed Modifications: Carbamidomethyl (C) if IAA was used for alkylation.

    • Variable Modifications: Oxidation (M), Deamidation (NQ), and the newly defined DCBI (K, C, N-term).

    • Mass Tolerances: Set appropriate precursor and fragment mass tolerances based on your instrument's performance.

Successful identification of a DCBI-labeled peptide will be confirmed by a high-confidence peptide-spectrum match (PSM) where the mass shift corresponds to the DCBI modification and the MS/MS fragment ions (b- and y-ions) support the peptide sequence and the location of the modification.

References

  • JoVE. (2021). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. [Link]

  • National Institutes of Health. (2021). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. [Link]

  • GSRS. 3,4-DICHLOROBENZYL ISOTHIOCYANATE. [Link]

  • National Institutes of Health. (2018). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. [Link]

  • MDPI. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. [Link]

  • Peak Proteins. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. [Link]

  • Matrix Science. (2020). Modifications in Mascot Server 2.7. [Link]

  • PubMed. (2009). Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine. [Link]

  • PubMed. (2003). The characterization of protein post-translational modifications by mass spectrometry. [Link]

  • PubMed. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. [Link]

  • ACS Publications. (2003). The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. [Link]

  • National Institutes of Health. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. [Link]

  • University of Illinois. Mascot database search: Modifications. [Link]

  • Frontiers. (2018). Covalent Chemical Tools for Profiling Post-Translational Modifications. [Link]

  • Matrix Science. Modifications - Mascot search engine. [Link]

  • AWS. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. [Link]

  • SciSpace. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. [Link]

  • MDPI. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. [Link]

  • PubMed. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. [Link]

  • Assay Genie. Protein FITC Labeling Kit. [Link]

  • Matrix Science. (2007). Help - Modifications. [Link]

  • PubMed. (1977). The metabolism of benzyl isothiocyanate and its cysteine conjugate. [Link]

  • Circulation: Cardiovascular Genetics. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. [Link]

  • My Compound Discoverer. Custom Script Integration. [Link]

  • ResearchGate. (2025). Reactions of cysteine sulfenyl thiocyanate with thiols to give unsymmetrical disulfides. [Link]

  • ResearchGate. (2025). Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. [Link]

  • YouTube. (2020). Overview of Proteome Discoverer. [Link]

  • PubMed. (2012). Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts. [Link]

Sources

Application Note: Flow Cytometry Analysis of Apoptosis Induced by 3,4-Dichlorobenzyl Isothiocyanate (3,4-DCBITC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

3,4-Dichlorobenzyl isothiocyanate (3,4-DCBITC) is a halogenated derivative of benzyl isothiocyanate (BITC), a class of organosulfur compounds found in cruciferous vegetables known for their potent chemopreventive and anti-neoplastic properties.[1]

While the parent compound (BITC) is well-documented to induce apoptosis via Reactive Oxygen Species (ROS) generation and mitochondrial dysfunction, the addition of chlorine atoms at the 3,4-positions of the benzyl ring alters the lipophilicity and electrophilicity of the isothiocyanate (-N=C=S) group. This modification enhances cellular uptake and reactivity with intracellular thiols (e.g., glutathione), potentially amplifying the apoptotic response.

Why Flow Cytometry?

To validate the efficacy of 3,4-DCBITC as a therapeutic agent, it is insufficient to merely measure cell viability (e.g., MTT assay). We must dissect the mode of cell death. Flow cytometry provides the high-throughput, multiparametric resolution required to:

  • Distinguish Apoptosis from Necrosis: Using Annexin V/Propidium Iodide (PI).[1]

  • Map the Mechanism: correlating cell death with Mitochondrial Membrane Potential (MMP) loss and ROS generation.[1]

  • Assess Cell Cycle Arrest: Isothiocyanates typically induce G2/M arrest prior to apoptosis.[1]

Mechanism of Action (MOA)[1]

The cytotoxic mechanism of 3,4-DCBITC is predicated on its electrophilic attack on cellular thiols. Upon entry, it conjugates with glutathione (GSH), depleting the cell's antioxidant reserve. This triggers a "ROS Spike," leading to the opening of the Mitochondrial Permeability Transition Pore (MPTP), release of Cytochrome c, and activation of the Caspase cascade.

Visualizing the Signaling Pathway[1]

MOA_Pathway Compound 3,4-DCBITC (Extracellular) Uptake Cellular Uptake (Lipophilic Diffusion) Compound->Uptake GSH GSH Depletion (Thiol Conjugation) Uptake->GSH Electrophilic Attack ROS ROS Accumulation (Oxidative Stress) GSH->ROS Loss of Redox Control Mito Mitochondrial Dysfunction (ΔΨm Loss / Bax Translocation) ROS->Mito Damage Arrest Cell Cycle Arrest (G2/M Phase) ROS->Arrest DNA Damage Response CytoC Cytochrome c Release Mito->CytoC Caspase Caspase 9 / 3 Activation CytoC->Caspase Apoptosis Apoptosis (DNA Fragmentation/PS Exposure) Caspase->Apoptosis Arrest->Apoptosis Unresolved Arrest

Figure 1: Proposed signaling cascade for 3,4-DCBITC-induced apoptosis involving oxidative stress and mitochondrial collapse.

Experimental Workflow & Design

To comprehensively analyze 3,4-DCBITC, we employ a parallel workflow. Cells are treated identically, then split into four assay streams.

Cell Model: Human cancer cell lines (e.g., HeLa, A549, or HL-60). Controls:

  • Negative: 0.1% DMSO (Vehicle).[1]

  • Positive: Staurosporine (1 µM) or standard BITC (10 µM).[1]

Workflow cluster_Assays Parallel Flow Cytometry Assays Seed Seed Cells (24h prior) Treat Treat with 3,4-DCBITC (IC50 Dose, 24h) Seed->Treat Harvest Harvest Cells (Keep Supernatant!) Treat->Harvest P1 1. Annexin V / PI (Apoptosis) Harvest->P1 P2 2. JC-1 Dye (Mitochondrial Potential) Harvest->P2 P3 3. DCFH-DA (ROS Levels) Harvest->P3 P4 4. PI / RNase (Cell Cycle) Harvest->P4

Figure 2: Experimental workflow for multiparametric analysis of 3,4-DCBITC effects.

Detailed Protocols

Protocol 1: Annexin V-FITC / PI (The Gold Standard)

Purpose: To quantify early vs. late apoptosis by detecting Phosphatidylserine (PS) externalization.[1]

Reagents:

  • Annexin V-FITC Conjugate.[1][2][3]

  • Propidium Iodide (PI) Staining Solution (50 µg/mL).[2]

  • 1X Annexin V Binding Buffer (HEPES-based, requires Ca2+).[1]

Procedure:

  • Harvest: Collect cells (including floating dead cells) into a 15 mL tube. Centrifuge at 300 x g for 5 min.

  • Wash: Resuspend pellet in cold PBS. Centrifuge again.

  • Resuspend: Resuspend cells in 1X Binding Buffer at a concentration of

    
     cells/mL.
    
  • Stain: Transfer 100 µL of suspension (

    
     cells) to a flow tube.
    
    • Add 5 µL Annexin V-FITC.[2][3]

    • Add 5 µL PI.[1][2]

  • Incubate: 15 minutes at Room Temperature (RT) in the dark .

  • Analyze: Add 400 µL of 1X Binding Buffer. Analyze within 1 hour on a flow cytometer (Ex: 488 nm; Em: 530/30 for FITC, 610/20 for PI).

Data Interpretation:

Quadrant Phenotype Annexin V PI Interpretation
Q3 (LL) Live Negative Negative Membrane intact, PS internal.
Q4 (LR) Early Apoptotic Positive Negative PS exposed, membrane intact.[1]
Q2 (UR) Late Apoptotic Positive Positive PS exposed, membrane compromised.[1]

| Q1 (UL) | Necrotic | Negative | Positive | Membrane ruptured, no PS exposure.[1] |

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) with JC-1

Purpose: To confirm the intrinsic apoptotic pathway.[1] 3,4-DCBITC causes mitochondrial depolarization.

Mechanism: In healthy mitochondria (high potential), JC-1 forms red aggregates. In apoptotic cells (low potential), it remains as green monomers.

Procedure:

  • Treat: Incubate cells with 3,4-DCBITC as per experimental design.

  • Stain: Add JC-1 solution (final conc. 2 µM) directly to the culture medium.[1]

  • Incubate: 30 minutes at 37°C, 5% CO2.

  • Wash: Centrifuge and wash twice with warm PBS.

  • Resuspend: In 500 µL PBS.

  • Analyze:

    • Red Channel (PE/FL2): Aggregates (Healthy).[1]

    • Green Channel (FITC/FL1): Monomers (Apoptotic).[1]

    • Result: A shift from Red-High/Green-Low to Red-Low/Green-High indicates apoptosis.

Protocol 3: ROS Detection with DCFH-DA

Purpose: To verify the upstream oxidative trigger.

Reagents:

  • DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate).[1]

Procedure:

  • Load: Wash cells with PBS.[1] Incubate with 10 µM DCFH-DA in serum-free medium for 20 min at 37°C before or during the final hour of 3,4-DCBITC treatment.

  • Wash: Remove extracellular dye with PBS wash.[1]

  • Harvest: Trypsinize and resuspend in PBS.

  • Analyze: Measure fluorescence in the FITC channel.

  • Result: An increase in Mean Fluorescence Intensity (MFI) compared to the DMSO control indicates ROS generation.[1]

Protocol 4: Cell Cycle Analysis (PI/RNase)

Purpose: To check for G2/M arrest, a hallmark of isothiocyanate activity.[1]

Procedure:

  • Fixation: Harvest cells. Wash in PBS.[1][2] Slowly add dropwise into 70% ice-cold ethanol while vortexing. Fix overnight at -20°C.

  • Wash: Centrifuge to remove ethanol. Wash twice with PBS.

  • Stain: Resuspend in 500 µL "PI/RNase Staining Buffer" (PBS + 50 µg/mL PI + 100 µg/mL RNase A).

  • Incubate: 30 min at 37°C (to degrade RNA).

  • Analyze: Linear amplification of the PI signal (FL2-A or FL3-A).

  • Result: Look for accumulation of cells in the G2/M peak (4N DNA content).[1]

Summary of Expected Results

AssayParameterExpected Change with 3,4-DCBITCBiological Meaning
Annexin V/PI Q4 (Ann+/PI-)Increase Early Apoptosis induction.
JC-1 Red/Green RatioDecrease Loss of Mitochondrial Potential (ΔΨm).[1]
DCFH-DA FITC MFIIncrease Generation of Reactive Oxygen Species.
Cell Cycle G2/M FractionIncrease Mitotic arrest due to tubulin interference.[1]

References

  • Mechanism of Isothiocyanates: Boreddy, S. R., & Srivastava, S. K. (2011).[1] Benzyl isothiocyanate-induced apoptosis in human pancreatic cancer cells is mediated by ROS-dependent activation of the mitochondrial pathway..[1]

  • Flow Cytometry Standards: Vermes, I., et al. (1995).[1] A novel assay for apoptosis.[1] Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V..

  • ROS and Apoptosis: Trachootham, D., et al. (2009).[1] Targeting cancer cells by ROS-mediated mechanisms: a radical therapeutic approach.[1].

  • JC-1 Assay Protocol: Cossarizza, A., et al. (2019).[1] Guidelines for the use of flow cytometry and cell sorting in immunological studies (second edition)..[1]

  • Isothiocyanate Structure-Activity: Zhang, Y. (2012).[1] The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates..[1]

Sources

Application Notes & Protocols: Investigating the Anti-inflammatory Effects of 3,4-Dichlorobenzyl isothiocyanate (DCBITC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the anti-inflammatory properties of 3,4-Dichlorobenzyl isothiocyanate (DCBITC), a synthetic organosulfur compound. We delve into the molecular mechanisms underpinning the anti-inflammatory action of isothiocyanates and provide detailed, field-proven protocols for both in vitro and in vivo validation. The methodologies are designed to be self-validating, ensuring robust and reproducible results for assessing the therapeutic potential of DCBITC.

Introduction: The Rationale for Investigating Isothiocyanates in Inflammation

Inflammation is a fundamental biological response of the immune system to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a critical protective mechanism, chronic or dysregulated inflammation is a key driver in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[3]

Isothiocyanates (ITCs) are naturally occurring bioactive compounds, most notably derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables like broccoli, mustard, and wasabi.[4][5][6] This class of compounds, characterized by their reactive -N=C=S functional group, has garnered significant scientific attention for a wide range of health benefits, including potent anti-inflammatory and chemopreventive properties.[7][8] Synthetic ITCs, such as 3,4-Dichlorobenzyl isothiocyanate (DCBITC), offer the advantage of structural modification to potentially enhance potency and specificity.

The primary objective of this guide is to equip researchers with the foundational knowledge and practical protocols required to systematically evaluate the anti-inflammatory efficacy of DCBITC and elucidate its mechanism of action.

Core Mechanisms: The Interplay of DCBITC with Inflammatory Signaling Cascades

The anti-inflammatory effects of ITCs are not arbitrary; they are the result of precise interactions with key intracellular signaling pathways that govern the inflammatory response. Understanding these mechanisms is crucial for designing logical experiments and interpreting results correctly. The primary targets for ITCs include the NF-κB, MAPK, and Nrf2 pathways.

Attenuation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[9][10] In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like bacterial lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit, leading to its rapid translocation into the nucleus.[9][11] Once in the nucleus, p65 initiates the transcription of a host of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][12]

A primary mechanism by which ITCs exert their anti-inflammatory effects is through the inhibition of this cascade.[9][13] They have been shown to prevent the phosphorylation and degradation of IκBα, thereby sequestering the p65 subunit in the cytoplasm and blocking the transcription of its target genes.[6][9]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are critical upstream signaling molecules that respond to external stimuli and regulate a variety of cellular processes, including inflammation.[2][14] LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors (like AP-1) and further potentiate the NF-κB pathway.[10][15] Several ITCs have demonstrated the ability to suppress the phosphorylation of ERK, JNK, and p38, effectively dampening the inflammatory signal at an early stage.[14][15]

Activation of the Nrf2 Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that serves as the primary cellular defense against oxidative stress.[16][17] ITCs are among the most potent known natural inducers of the Nrf2 pathway.[18][19][20] By activating Nrf2, DCBITC can upregulate a battery of antioxidant and cytoprotective enzymes. This is highly relevant to inflammation, as oxidative stress and inflammation are deeply intertwined processes where each can perpetuate the other.[5][19] Activating the Nrf2 pathway can therefore create an intracellular environment that is less conducive to an inflammatory response.

DCBITC_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 LPS->TLR4 MAPK MAPK Activation (p38, ERK, JNK) TLR4->MAPK TLR4->MAPK IKK IKK Activation MAPK->IKK IkappaB p65-IκBα Complex IKK->IkappaB Phosphorylation p65_cyto p65 IkappaB->p65_cyto IkappaB_degraded IκBα Degradation IkappaB->IkappaB_degraded p1 p65_cyto->p1 Nrf2_complex Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Nrf2_complex->Nrf2_cyto p2 Nrf2_cyto->p2 p65_nuc p65 p1->p65_nuc Nuclear Translocation p1->p65_nuc Nrf2_nuc Nrf2 p2->Nrf2_nuc Nuclear Translocation p2->Nrf2_nuc DCBITC 3,4-DCBITC DCBITC->MAPK Inhibition DCBITC->IKK Inhibition DCBITC->Nrf2_complex Activation (Keap1 Dissociation) Pro_Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) p65_nuc->Pro_Inflammatory_Genes Transcription ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Transcription Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: DCBITC's putative anti-inflammatory mechanism.

In Vitro Evaluation: Protocols for Cellular Models

The murine macrophage cell line RAW 264.7 is an excellent and widely-used model for studying inflammation.[9] These cells respond robustly to LPS, activating the signaling cascades described above and producing a measurable inflammatory response.

In_Vitro_Workflow cluster_endpoints 5. Endpoint Analysis start 1. Culture & Seed RAW 264.7 Cells pretreat 2. Pre-treat with DCBITC (Various Concentrations) start->pretreat stimulate 3. Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate 4. Incubate (e.g., 24 hours) stimulate->incubate supernatant Collect Supernatant incubate->supernatant cells Harvest Cells incubate->cells elisa ELISA (TNF-α, IL-6) supernatant->elisa qpcr qPCR (iNOS, COX-2 mRNA) cells->qpcr western Western Blot (p-p65, p-IκBα) cells->western viability MTT Assay (Cytotoxicity) cells->viability

Caption: General workflow for in vitro analysis.

Protocol 1: Cell Culture, Treatment, and Viability Assay

Rationale: This initial step establishes the experimental conditions and, critically, determines the non-toxic concentration range of DCBITC. Observed reductions in inflammatory markers are only meaningful if they do not result from cell death.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 3,4-Dichlorobenzyl isothiocyanate (DCBITC), dissolved in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well and 24-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • DCBITC Treatment (for Viability): Prepare serial dilutions of DCBITC in DMEM. Remove the old media and treat the cells with various concentrations of DCBITC (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO concentration matched to the highest DCBITC dose).

  • MTT Assay:

    • After 24 hours, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control. Select the highest non-toxic concentrations for subsequent inflammation assays.

  • Treatment for Inflammation Assays: Seed cells in appropriate plates (e.g., 24-well plates at 2 x 10⁵ cells/well). Pre-treat cells with non-toxic concentrations of DCBITC for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for the desired time period (e.g., 6 hours for qPCR, 24 hours for ELISA and Western blot).

Protocol 2: Cytokine Quantification by ELISA

Rationale: This protocol directly measures the protein levels of key secreted pro-inflammatory cytokines, providing a quantitative measure of the inflammatory response.

Procedure:

  • Sample Collection: After the 24-hour incubation period from Protocol 1, carefully collect the cell culture supernatant from each well. Centrifuge to pellet any detached cells and use the clear supernatant for analysis.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay for TNF-α and IL-6 according to the manufacturer's instructions.[21][22][23][24]

    • Coating: Coat a 96-well plate with the capture antibody overnight.

    • Blocking: Block non-specific binding sites.

    • Incubation: Add standards and collected supernatants to the wells and incubate.

    • Detection: Add the biotinylated detection antibody, followed by Streptavidin-HRP.[24]

    • Development: Add TMB substrate and stop the reaction with stop solution.

    • Reading: Measure the absorbance at 450 nm.

  • Analysis: Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.

Protocol 3: Gene Expression Analysis by qPCR

Rationale: This protocol measures the mRNA levels of iNOS and COX-2, providing insight into whether DCBITC's effect occurs at the transcriptional level, consistent with the inhibition of NF-κB.[25][26][27]

Procedure:

  • Cell Lysis & RNA Extraction: After a 6-hour incubation (a common time point for peak mRNA expression), wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit). Extract total RNA according to the kit manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for your target genes (iNOS, COX-2) and a housekeeping gene (e.g., GAPDH or β-actin), and the synthesized cDNA.

    • Run the reaction on a real-time PCR system.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Protocol 4: Western Blot Analysis of NF-κB Pathway Proteins

Rationale: This is the key mechanistic experiment to confirm that DCBITC inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of p65.[9][28][29]

Procedure:

  • Protein Extraction: After the desired incubation time (e.g., 30-60 minutes for phosphorylation events), wash cells with ice-cold PBS. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. For translocation analysis, use a nuclear/cytoplasmic extraction kit.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[30]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[31]

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (β-actin for total lysates, Lamin B1 for nuclear fractions).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[30][31]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Express the levels of phosphorylated proteins as a ratio to their total protein counterparts.

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

Rationale: An in vivo model is essential to confirm that the anti-inflammatory effects observed in cell culture translate to a whole-organism setting. The carrageenan-induced paw edema model is a standard, acute inflammatory model used for screening potential anti-inflammatory drugs.[32][33][34][35]

Procedure:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to laboratory conditions for at least one week.[33]

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, orally)

    • Groups 3-5: DCBITC (e.g., 10, 25, 50 mg/kg, orally)

  • Dosing: Administer the respective treatments to each group.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[34]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a digital plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Analysis:

    • Calculate the increase in paw volume for each animal at each time point compared to its baseline (0 hr) measurement.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data Presentation

Quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Effect of DCBITC on Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Treatment Concentration (µM) TNF-α (pg/mL) % Inhibition IL-6 (pg/mL) % Inhibition
Control - 50.2 ± 5.1 - 35.8 ± 4.2 -
LPS (1 µg/mL) - 1850.6 ± 98.3 0% 2540.1 ± 112.5 0%
LPS + DCBITC 1 1523.4 ± 85.7 17.7% 2105.7 ± 99.8 17.1%
LPS + DCBITC 5 988.1 ± 65.2 46.6% 1255.3 ± 78.4 50.6%
LPS + DCBITC 10 450.7 ± 41.9 75.6% 611.2 ± 55.1 75.9%

(Data are presented as mean ± SD and are hypothetical examples)

Table 2: Effect of DCBITC on Carrageenan-Induced Paw Edema in Rats

Treatment Dose (mg/kg) Max. Edema Volume (mL) at 3 hr % Inhibition
Vehicle Control - 0.85 ± 0.07 0%
Indomethacin 10 0.38 ± 0.04 55.3%
DCBITC 10 0.65 ± 0.06 23.5%
DCBITC 25 0.49 ± 0.05 42.4%
DCBITC 50 0.35 ± 0.04 58.8%

(Data are presented as mean ± SD and are hypothetical examples)

Conclusion

This application guide provides a robust framework for the comprehensive evaluation of 3,4-Dichlorobenzyl isothiocyanate as a potential anti-inflammatory agent. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can generate high-quality, reproducible data. The protocols herein detail the investigation of DCBITC's effects on key inflammatory mediators and validate its mechanism of action through the critical NF-κB and MAPK signaling pathways. This structured approach is essential for advancing novel therapeutic candidates from the laboratory toward clinical consideration.

References

  • Benchchem. (n.d.). 3,4-Dichlorobenzyl isothiocyanate | 18967-42-5.
  • González-Castejón, M., Visioli, F., & Rodriguez-Casado, A. (2016). Isothiocyanates Are Promising Compounds against Oxidative Stress, Neuroinflammation and Cell Death that May Benefit Neurodegeneration in Parkinson's Disease. PubMed Central.
  • Woo, J. H., & Kim, H. Y. (2015). Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling. PubMed Central.
  • Lee, D. L. (2019). 2.7. Measurement of iNOS and COX-2 Expression. Bio-protocol.
  • Cheung, K. L., & Kong, A. N. (2010). Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis. PMC - NIH.
  • Lamaim, A., Zine, M., El-Akhal, J., et al. (2021). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC - NIH.
  • Thermo Fisher Scientific. (n.d.). Human TNF-a ELISA Kit Product Information Sheet.
  • Min, K. J., & Kwon, T. K. (2024). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. MDPI.
  • Novus Biologicals. (n.d.). Western blot Protocol specific for NFkB p65 antibody (NBP1-96139).
  • G&P Biosciences. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin.
  • Ali, A., Almarzoug, A. A., Al-Mokhallafi, A. A., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.
  • de Souza, L. G. G., de Fátima, A., & de Fátima, Â. (2024). The Prolonged Activation of the p65 Subunit of the NF-Kappa-B Nuclear Factor Sustains the Persistent Effect of Advanced Glycation End Products on Inflammatory Sensitization in Macrophages. NIH.
  • Kim, H. R., & Park, B. K. (2021). Benzyl Isothiocyanate Attenuates Inflammasome Activation in Pseudomonas aeruginosa LPS-Stimulated THP-1 Cells and Exerts Regulation through the MAPKs/NF-κB Pathway. MDPI.
  • Bartolini, D., & Galli, F. (2024). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. MDPI.
  • Razak, S., Afsar, T., Bibi, N., et al. (2022). Quantitative real-time PCR analysis for COX-2 mRNA expression in.... ResearchGate.
  • Min, K. J., & Kwon, T. K. (2024). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. PubMed.
  • ResearchGate. (n.d.). Western blot analysis of IκBα and NF-κB expression and activation in....
  • Bauer, A., & Slusarenko, A. J. (2009). Effect of isothiocyanates on nuclear accumulation of NF-kappaB, Nrf2, and thioredoxin in caco-2 cells. PubMed.
  • Misir, S., & Spengler, G. (2012). Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis. Wiley Online Library.
  • ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model).
  • Kim, J. H., & Kim, Y. K. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC.
  • Waterman, C., & Adhikary, D. (2017). Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy. PMC - NIH.
  • Lin, C. Y., & Hsieh, C. L. (2020). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI.
  • Tavaria, M., & Ferreira, V. (2021). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI.
  • ResearchGate. (n.d.). MAPK pathway. This pathway mediates intracellular signaling initiated by extracellular stimuli, such as stress and cytokines.
  • M.D. Anderson Cancer Center. (2024). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Kim, Y., & Park, Y. (2021). Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans. MDPI.
  • Sigma-Aldrich. (n.d.). NF-kB Activation Inhibitor IV.
  • MedChemExpress. (n.d.). iNOS/COX-2-IN-1.
  • Hosseini, A., & Rajabian, A. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central.
  • Panneerselvam, P., & Arumugam, P. (2017). Effect of allyl isothiocyanate on NF-κB signaling in 7,12-dimethylbenz(a)anthracene and N-methyl-N-nitrosourea-induced mammary carcinogenesis. PubMed.
  • Park, S. Y., & Kim, Y. H. (2012). Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells. PubMed.
  • Wang, Y., & Liu, G. (2024). Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development. PMC - PubMed Central.
  • Espinosa, L., & Bigas, A. (2003). IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways. PubMed Central.
  • Fahey, J. (2020). NRF2 pathway as the mechanism behind sulforaphane's protective effects. YouTube.
  • Wagner, A. E., & Rimbach, G. (2013). Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155. Free Radical Biology and Medicine.
  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in....
  • ResearchGate. (n.d.). Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα....
  • Proteintech. (n.d.). Human TNF-alpha ELISA Kit.

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of isothiocyanates from amines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Isothiocyanate (ITC) Synthesis & Mitigating Side Reactions

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Executive Summary & Diagnostic Dashboard

Welcome to the SynthSupport technical center. You are likely here because your reaction yielded a high-melting solid instead of an oil (thiourea formation), or your yield is inexplicably low (reversion/hydrolysis). The synthesis of isothiocyanates (


) from amines is a delicate balance of kinetics. The intermediate dithiocarbamate (DTC) salt is unstable; if it is not trapped and desulfurized efficiently, the reaction thermodynamic equilibrium will punish you.
Quick Reference: Method Selection Matrix
MethodReagentsKey BenefitPrimary RiskRecommended For
DTC / Tosyl Chloride

High yields, mild conditionsHydrolysis if wetGeneral aliphatic/aromatic amines
DTC / Boc₂O

"Green" (volatile byproducts)Cost,

evolution
Pharma intermediates, clean workup
Thiophosgene

Direct, atomic efficiencyExtreme Toxicity , RegulationSterically hindered amines
DTC / Iodine

CheapElemental sulfur contaminationLarge scale, non-GMP

Mechanism & Failure Modes (Visualized)

To troubleshoot, you must visualize the battlefield. The diagram below maps the "Happy Path" (Green) against the critical "Failure Modes" (Red).

Pathway Analysis: The Dithiocarbamate Fork

ITC_Synthesis Amine Primary Amine (R-NH2) DTC Dithiocarbamate Salt (DTC) Amine->DTC Nucleophilic Attack Thiourea Sym-Thiourea (Solid Impurity) Amine->Thiourea CS2 CS2 + Base CS2->DTC ITC Isothiocyanate (Product) DTC->ITC Desulfurization (TsCl, Boc2O, etc.) Reversion Reversion to Starting Material DTC->Reversion Heat/Acid (Equilibrium Shift) Thiuram Thiuram Disulfide (Oxidative Impurity) DTC->Thiuram Oxidation (I2/O2) w/o Elimination ITC->Thiourea Attack by Excess Amine

Figure 1: Reaction pathway showing the critical competition between product formation and thiourea generation.

Troubleshooting Guide (FAQ)

Issue 1: "My product is a white solid, not the expected oil."

Diagnosis: You have likely formed the symmetrical thiourea (


).
Root Cause: 
  • Stoichiometry: The amine attacked your newly formed isothiocyanate. This happens if free amine is present after the ITC begins to form.

  • Order of Addition: You added

    
     to the amine.[1][2] This creates a local excess of amine.
    Corrective Action: 
    
  • Protocol Shift: Always add the amine to the

    
    /Base mixture  (inverse addition) to ensure 
    
    
    
    is always in excess during the DTC formation step.
  • The "Quench" Check: Ensure the conversion to the dithiocarbamate (DTC) salt is complete (TLC check) before adding the desulfurizing agent (Tosyl chloride, etc.).

Issue 2: "I see starting material after working up."

Diagnosis: Reversion of the dithiocarbamate. Root Cause: Dithiocarbamate formation is an equilibrium:


.
If the desulfurization step is too slow, or if the reaction mixture heats up, the equilibrium shifts left (releasing 

, which is volatile and leaves the vessel). Corrective Action:
  • Temperature Control: Keep the DTC formation step at 0°C.

  • Base Strength: Use a stronger base (e.g.,

    
     or DBU) to stabilize the salt.
    
  • Reagent Freshness: Ensure your desulfurizing agent (e.g., TsCl) is not hydrolyzed. It needs to react with the DTC faster than the DTC reverts.

Issue 3: "My product is contaminated with elemental sulfur."

Diagnosis: Inefficient desulfurization byproduct. Root Cause: Common when using Iodine (


)  or oxidative methods. The sulfur atom removed from the DTC precipitates as 

. Corrective Action:
  • Switch Reagents: Move to the Boc₂O or Tosyl Chloride method (see protocols below). These produce volatile (

    
    ) or water-soluble (
    
    
    
    ) byproducts.
  • Purification: If you must use Iodine, filter the reaction mixture through a short plug of silica gel immediately after workup; sulfur elutes very quickly in non-polar solvents.

Standard Operating Protocols (SOPs)

These protocols are designed to be self-validating. Follow the "Checkpoints" to ensure success.

Protocol A: The Tosyl Chloride Method (Robust & Scalable)

Best for: Aromatic and aliphatic amines where moisture can be excluded.

Reagents:

  • Amine (1.0 equiv)[3]

  • 
     (1.5 - 2.0 equiv)
    
  • Triethylamine (

    
    ) (2.0 equiv)
    
  • p-Toluenesulfonyl chloride (TsCl) (1.0 - 1.1 equiv)

  • Solvent: THF or

    
     (Anhydrous)
    

Procedure:

  • DTC Formation: Dissolve

    
     and 
    
    
    
    in solvent. Cool to 0°C.
  • Addition: Dropwise add the Amine (dissolved in minimal solvent) over 15 minutes.

    • Checkpoint: The solution should turn yellow/orange (formation of DTC salt). Stir for 1-2 hours at 0°C.

  • Desulfurization: Add TsCl (solid or solution) in one portion.

    • Mechanism:[4][1][2][5][6][7][8] TsCl activates the sulfur, making it a good leaving group.

  • Reaction: Allow to warm to Room Temp (RT). Stir 1-3 hours.

  • Workup: Add 1N HCl (to remove excess

    
     and any unreacted amine). Extract with DCM. Wash with brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (usually very non-polar; ITCs move fast).

Protocol B: The Boc₂O Method (The "Green" Route)

Best for: Avoiding sulfur/phosphorus byproducts and easy purification.

Reagents:

  • Amine (1.0 equiv)[3]

  • 
     (10 equiv - acts as co-solvent/reagent)
    
  • DMAP (3-5 mol% catalyst)

  • Di-tert-butyl dicarbonate (

    
    ) (0.95 - 1.0 equiv)
    
  • Solvent: Ethanol or Acetonitrile

Procedure:

  • Mix: Combine Amine,

    
    , and DMAP in solvent at RT.
    
  • Add: Add

    
     dropwise.
    
    • Note: Gas evolution (

      
       and 
      
      
      
      ) will be observed.[5][6] Use a fume hood.
  • Monitor: Stir for 10-30 minutes.

    • Checkpoint: The reaction is usually complete when gas evolution ceases.

  • Workup: Evaporate solvent. The byproduct is t-Butanol (volatile).

    • Advantage:[4][1][2][5][6][8][9] Often requires no chromatography.

Safety & Handling

  • Carbon Disulfide (

    
    ):  Neurotoxic and has an auto-ignition temperature of just 90°C. Do not use a hot plate.  Use an oil bath or heating mantle. Use only in a high-flow fume hood.
    
  • Isothiocyanates: Potent lachrymators and skin sensitizers. Treat all products as if they are allyl isothiocyanate (wasabi/mustard oil).

References

  • Wong, R., & Dolman, S. J. (2007).[10] Isothiocyanates from Tosyl Chloride Mediated Decomposition of In Situ Generated Dithiocarbamic Acid Salts.[4][9][10] The Journal of Organic Chemistry, 72(10), 3969–3971.[10] Link

  • Munch, H., Hansen, J. S., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.[2][5][6] Tetrahedron Letters, 49(19), 3117-3119. Link

  • Gosh, A. K., & Brindisi, M. (2019). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. (Context on Dithiocarbamate stability). Link

  • Kutonova, K. V., et al. (2013). Synthesis of isothiocyanates: An update. Synthesis, 45(19), 2797-2808. (Comprehensive review of desulfurization agents). Link

Sources

Technical Support Center: Isothiocyanate (ITC) Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Biological Reagents Division

Current Status: Online Operator: Senior Application Scientist (Ph.D.) Subject: Preventing degradation of Isothiocyanates (Sulforaphane, Allyl-ITC, Benzyl-ITC)

Mission Statement

Isothiocyanates (ITCs) are electrophilic "warheads." Their biological activity—binding to cysteine residues on Keap1 or microbial proteins—is derived from the same chemical reactivity that makes them unstable in storage.

The Golden Rule: If your ITC stock solution is old, stored in ethanol, or exposed to moisture, your biological data is likely invalid. This guide troubleshoots the specific chemical failure points of ITC storage.

Module 1: The Solvent Trap (Critical Failure Point)
Ticket #001: "My Sulforaphane stock solution lost potency after 2 weeks in the freezer."

Diagnosis: You likely stored the ITC in a nucleophilic solvent (like Ethanol or Methanol) or "wet" DMSO.

Technical Explanation: The central carbon of the isothiocyanate group (–N=C =S) is highly electrophilic. It reacts readily with nucleophiles.

  • Alcoholysis: Primary alcohols (Ethanol, Methanol) act as nucleophiles. Over time, they attack the ITC carbon to form thiocarbamates (O-alkyl thiocarbamates). This reaction proceeds even at -20°C, albeit slower.

  • Hydrolysis (Wet DMSO): DMSO is hygroscopic (absorbs water from air). If your DMSO is not anhydrous, the water attacks the ITC, forming a dithiocarbamate intermediate which rapidly decomposes into an amine and carbonyl sulfide (COS) . The amine can then react with remaining ITC to form a thiourea (e.g., 1,3-di-allylthiourea).

Resolution & Protocol:

  • Do NOT use Ethanol/Methanol for stock solutions storage (>24 hours).

  • Preferred Solvent: Anhydrous Acetonitrile (ACN) . ITCs are most stable in ACN because it is aprotic and non-nucleophilic.

  • Alternative: Anhydrous DMSO (molecular sieve treated), stored in single-use aliquots at -80°C.

Stability Comparison Table:

SolventMechanism of DegradationStability RatingRecommended Use
Water (pH > 7) Rapid Hydrolysis

Amine + COS
🔴 Critical FailureImmediate use only
Ethanol/Methanol Alcoholysis

Thiocarbamate
🟠 Poor (Days/Weeks)Avoid for storage
DMSO (Wet) Hydrolysis (via absorbed

)
🟠 PoorAvoid
DMSO (Anhydrous) None (if kept dry)🟢 GoodBiological assays
Acetonitrile None (Inert)🟢 ExcellentLong-term Storage
Module 2: Volatility & Physical State[1][2][3][4]
Ticket #002: "My vial of Allyl Isothiocyanate (AITC) is empty or the concentration fluctuates."

Diagnosis: Evaporative loss due to high vapor pressure (Volatility) and improper headspace management.

Technical Explanation: Short-chain ITCs (Allyl-ITC, Butyl-ITC) are volatile oils.

  • Headspace Partitioning: If you store 1 mg of AITC in a 20 mL vial, a significant portion of the mass exists in the gas phase. Every time you open the cap, that mass escapes.

  • Cross-Contamination: Volatile ITCs can cross-contaminate other wells in a plate if not sealed (e.g., AITC vapors affecting control wells).

Resolution & Protocol:

  • Neat Oil Storage: Store the pure oil at 4°C or -20°C. Do not make dilute stocks until necessary.

  • Aliquot Immediately: Upon receipt, split the neat oil into small, glass vials with Teflon-lined septum caps . Minimize headspace (fill volume >75%).

  • Handling: Handle volatile ITCs on ice to lower vapor pressure during pipetting.

Module 3: Aqueous Stability & pH Sensitivity
Ticket #003: "How long can I incubate Sulforaphane in cell culture media?"

Diagnosis: Rapid degradation due to pH and protein binding.

Technical Explanation: ITCs are base-labile.

  • pH Effect: At pH > 7.0, hydroxide ions (

    
    ) attack the electrophilic carbon. The half-life of Sulforaphane at pH 8.0 is significantly shorter than at pH 6.0.
    
  • Protein Binding: In media containing Fetal Bovine Serum (FBS), ITCs rapidly thiocarbamoylate the BSA (Bovine Serum Albumin) cysteine residues. This lowers the free concentration of ITC available to enter cells.

Resolution & Protocol:

  • The "Fresh" Rule: Dilute ITCs into media immediately before adding to cells. Do not "pre-warm" media with ITC added.

  • Acid Stabilization: If you must perform an extraction or intermediate step in water, adjust the buffer to pH 3.0 - 4.0 . ITCs are kinetically trapped (stable) in acidic conditions.

Module 4: Advanced Stabilization (Cyclodextrins)
Ticket #004: "I need a solid formulation that is stable at room temperature."

Diagnosis: Liquid ITCs require cold chain. For solid-state stability, encapsulation is required.

Technical Explanation:


- or 

-Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic cavity.[1]
  • The hydrophobic alkyl chain of the ITC inserts into the CD cavity.

  • The sensitive

    
     group is shielded from nucleophilic attack and evaporation.
    
  • Evidence: Benzyl-ITC complexed with

    
    -CD retains >90% purity after months at room temperature, whereas free oil degrades.
    

Resolution & Protocol (Inclusion Complex):

  • Dissolve

    
    -Cyclodextrin in water (15 mM).
    
  • Add ITC (molar ratio 1:1) slowly while stirring.

  • Sonicate for 1 hour (creates a cloudy suspension).

  • Freeze-dry (Lyophilize) the suspension.

  • Result: A white powder that is water-soluble and highly stable.

Visualizing the Chemistry
Diagram 1: The Degradation Cascade

This diagram illustrates why water and alcohol are enemies of ITC storage.

ITC_Degradation ITC Isothiocyanate (R-N=C=S) DTC Dithiocarbamate Intermediate ITC->DTC + Water Thiourea Disubstituted Thiourea (Inactive Precipitate) ITC->Thiourea Thiocarbamate Thiocarbamate (Stable Impurity) ITC->Thiocarbamate + Alcohol Water Water (H2O) (pH > 7 accelerates) Water->DTC Amine Primary Amine (R-NH2) DTC->Amine Fast COS Carbonyl Sulfide (Gas) DTC->COS Amine->Thiourea + Remaining ITC Alcohol Alcohol (R'-OH) (Ethanol/Methanol) Alcohol->Thiocarbamate

Caption: Pathways of Nucleophilic Attack. Note that amines generated by hydrolysis can react with remaining ITC to form Thioureas (Polymerization).

Diagram 2: Storage Decision Tree

Follow this logic to select the correct storage method.

Storage_Logic Start Start: Select ITC Form State Physical State? Start->State Solid Solid Powder (e.g., SFN-CD complex) State->Solid Liquid Liquid/Oil (e.g., AITC, pure SFN) State->Liquid Solid_Store Store at -20°C Desiccator Solid->Solid_Store Stock_Q Need Stock Solution? Liquid->Stock_Q Neat_Store Store Neat (Pure) -20°C or -80°C Minimize Headspace Stock_Q->Neat_Store No Solvent_Q Select Solvent Stock_Q->Solvent_Q Yes DMSO DMSO Solvent_Q->DMSO ACN Acetonitrile (ACN) Solvent_Q->ACN EtOH Ethanol/Methanol Solvent_Q->EtOH DMSO_Cond Must be Anhydrous Use within 24h or freeze -80°C DMSO->DMSO_Cond ACN_Cond Best for Long Term Store -20°C ACN->ACN_Cond EtOH_Cond STOP: High Degradation Risk EtOH->EtOH_Cond

Caption: Decision matrix for maximizing shelf-life. Acetonitrile is the superior choice for liquid stocks.

Quality Control: The Validation Protocol

Do not assume stability. Run this HPLC check if your stock is >1 month old.

Method: Reverse-Phase HPLC (UV Detection)

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 100% B over 20 minutes.

  • Detection:

    • Aliphatic ITCs (Sulforaphane): 205 nm or 210 nm (Weak absorption, high concentration needed).

    • Aromatic ITCs (Benzyl-ITC): 254 nm .

  • Pass Criteria: Single sharp peak.

  • Fail Criteria: Appearance of earlier eluting peaks (Amines) or later eluting broad peaks (Thioureas/Dimers).

References
  • Degradation in Aqueous Solution: Pecháček, R., Velíšek, J., & Hrabcová, H. (1997). Decomposition Products of Allyl Isothiocyanate in Aqueous Solutions. Journal of Agricultural and Food Chemistry, 45(12), 4584–4588. Link

  • Reaction with Alcohols: Kanamori-Kataoka, M., et al. (2011). Reaction of lachrymator Allyl Isothiocyanate with Alcohol.[2][3] Japanese Journal of Forensic Science and Technology, 16(1), 77-82. Link

  • Cyclodextrin Stabilization: Wu, H., et al. (2010). Preparation and stability of the inclusion complex of sulforaphane with β-cyclodextrin. Carbohydrate Polymers, 82(3), 613-617. Link

  • Thermal Degradation: Chen, C.W., & Ho, C.T. (1998).[4] Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220–223.[4] Link

  • Sulforaphane Stability: Franklin, S.J., et al. (2014). Stability of Sulforaphane for Topical Formulation.[5] Drug Development and Industrial Pharmacy, 40(11). Link

Sources

Validation & Comparative

A Comparative Guide to the Anticancer Activities of 3,4-Dichlorobenzyl Isothiocyanate and Sulforaphane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic organosulfur compounds that have garnered significant attention in cancer research for their potent chemopreventive and therapeutic properties. Among the most extensively studied isothiocyanates is sulforaphane (SFN), a naturally occurring compound abundant in cruciferous vegetables like broccoli and kale. In contrast, 3,4-Dichlorobenzyl isothiocyanate (DCBITC) is a synthetic analog designed to enhance the anticancer properties of the benzyl isothiocyanate (BITC) backbone. This guide provides a detailed comparative analysis of the anticancer activities of DCBITC and sulforaphane, focusing on their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used for their evaluation.

Chemical Structures and the Significance of Molecular Differences

The anticancer activity of isothiocyanates is intrinsically linked to their chemical structure, which dictates their reactivity, lipophilicity, and interaction with cellular targets.

Sulforaphane (SFN): An aliphatic isothiocyanate with the chemical formula C₆H₁₁NOS₂. Its structure is characterized by a four-carbon chain with a sulfinyl group. This structure contributes to its ability to induce phase II detoxification enzymes.

3,4-Dichlorobenzyl Isothiocyanate (DCBITC): A synthetic aromatic isothiocyanate. Its structure features a benzyl ring substituted with two chlorine atoms at the 3 and 4 positions. The presence of the aromatic ring and the electron-withdrawing chlorine atoms significantly increases its lipophilicity and electrophilicity compared to sulforaphane. This structural modification is anticipated to enhance its cellular uptake and reactivity with nucleophilic cellular targets.

Mechanisms of Anticancer Action: A Tale of Two Pathways

Both sulforaphane and the benzyl isothiocyanate family, including DCBITC, exert their anticancer effects through a variety of cellular mechanisms. However, the nuances of their interactions with cellular machinery differ.

Sulforaphane: The Master Regulator of Cellular Defense

Sulforaphane is renowned for its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and detoxification responses.

  • Nrf2 Activation: Sulforaphane reacts with cysteine residues on Keap1, a negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those encoding for phase II detoxification enzymes like glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

  • Apoptosis Induction: Sulforaphane can induce programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

  • Cell Cycle Arrest: Sulforaphane has been shown to induce cell cycle arrest at the G2/M or G1 phases in various cancer cell lines, thereby inhibiting their proliferation.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SFN Sulforaphane Keap1_Nrf2 Keap1-Nrf2 Complex SFN->Keap1_Nrf2 Reacts with Keap1 Cysteine Residues Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1_Nrf2->Cul3 Nrf2_nuc Nrf2 Cul3->Nrf2_free Ubiquitination & Degradation (Inhibited) ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Phase II Enzymes & Antioxidant Proteins (GST, NQO1, etc.) ARE->Genes Induces Transcription Nrf2_nrf2_nuc Translocation apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ITC Isothiocyanates (SFN, DCBITC) ROS ROS Generation ITC->ROS Bcl2 Bcl-2 family (Bax/Bcl-2 ratio ↑) ITC->Bcl2 DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Caspase3 Executioner Caspases (Caspase-3, -7) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC ROS->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of cellular substrates

Caption: Apoptosis induction pathways by isothiocyanates.

Comparative Efficacy: A Data-Driven Analysis

The cytotoxic potency of a compound against cancer cells is a critical determinant of its therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%. A lower IC50 value indicates a more potent compound.

While direct comparative studies between DCBITC and sulforaphane are limited in the publicly available literature, a study on human acute myeloid leukemia (AML) cells provides a direct comparison between sulforaphane and the parent compound, benzyl isothiocyanate (BITC). [1]This study found that BITC was more potent than sulforaphane, with IC50 values ranging from 4.0-5.0 µM for BITC compared to 7.0-8.0 µM for sulforaphane. [1] Furthermore, research on the structure-activity relationship of related compounds suggests that the addition of chloro-substituents at the 3 and 4 positions of the benzyl ring enhances biological activity. This indicates that DCBITC is likely to be even more potent than the unsubstituted BITC.

The following table summarizes the reported IC50 values for sulforaphane and BITC in various cancer cell lines, illustrating their relative potencies.

CompoundCancer Cell LineIC50 (µM)Reference
Sulforaphane SKM-1 (AML)7.0 - 8.0[1]
H460 (NSCLC)12[2]
H1299 (NSCLC)8[2]
A549 (NSCLC)10[2]
MCF-7 (Breast)19[3]
MDA-MB-231 (Breast)~20-25[3]
Benzyl Isothiocyanate (BITC) SKM-1 (AML)4.0 - 5.0[1]
L-1210 (Murine Leukemia)0.86
SKOV-3 (Ovarian)~1-9.4
H-69 (Lung)~1-9.4
MCF-7 (Breast)23.4

This table is a compilation of data from multiple sources and experimental conditions may vary.

Experimental Protocols for Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer activity of isothiocyanates.

MTT Assay for Cell Viability and IC50 Determination

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the isothiocyanate (SFN or DCBITC) in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the plate at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software.

mtt_workflow A 1. Seed cells in 96-well plate B 2. Treat cells with varying concentrations of ITC A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution and incubate for 3-4 hours C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate cell viability and IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Apoptosis Markers

Principle: Western blotting is a technique used to detect specific proteins in a sample. To assess apoptosis, antibodies specific for key apoptotic proteins, such as cleaved caspases (e.g., cleaved caspase-3, -9) and cleaved PARP, are used. The presence of these cleaved forms is a hallmark of apoptosis.

Protocol:

  • Cell Lysis: Treat cells with the isothiocyanate at the desired concentration and time. Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptotic marker of interest (e.g., anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the apoptotic markers. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

western_blot_workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Protein Separation) A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis G->H

Sources

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 3,4-Dichlorobenzyl Isothiocyanate with Cellular Thiols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between an electrophilic compound and the cellular nucleophiles it encounters is paramount. Isothiocyanates (ITCs), a class of compounds known for their potent biological activities, exert their effects primarily through covalent modification of cellular thiols.[1] This guide provides an in-depth technical comparison of the thiol reactivity of 3,4-Dichlorobenzyl isothiocyanate (DCBIT) with other commonly used thiol-reactive compounds. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to empower your research.

The Criticality of Thiol Reactivity in Drug Development

The thiol group of cysteine residues in proteins and the abundant tripeptide glutathione (GSH) are primary targets for electrophilic compounds like ITCs. The formation of these covalent adducts can modulate protein function, trigger signaling pathways, or lead to cellular toxicity.[2] Therefore, a thorough understanding of a compound's thiol reactivity profile—both its rate of reaction and its selectivity across the proteome—is a critical step in drug development. A highly reactive, non-selective compound may exhibit off-target effects and cytotoxicity, while a compound with optimized reactivity can achieve desired therapeutic outcomes with minimal side effects.

3,4-Dichlorobenzyl Isothiocyanate: A Profile

Comparative Analysis of Thiol-Reactive Compounds

To provide a comprehensive understanding of DCBIT's potential cross-reactivity, we will compare it with several other thiol-reactive compounds, each with distinct mechanisms and reactivity profiles.

CompoundClassReaction MechanismSecond-Order Rate Constant with GSH (M⁻¹s⁻¹)Selectivity
3,4-Dichlorobenzyl Isothiocyanate (DCBIT) IsothiocyanateNucleophilic attack by thiol on the isothiocyanate carbonTo be determined experimentallyExpected to favor reactive cysteines over other nucleophiles.
Benzyl Isothiocyanate (BITC) IsothiocyanateNucleophilic attack by thiol on the isothiocyanate carbon~1.3Prefers cysteine over lysine at physiological pH.
Phenethyl Isothiocyanate (PEITC) IsothiocyanateNucleophilic attack by thiol on the isothiocyanate carbon~0.4Exhibits broad reactivity with cellular thiols.
Sulforaphane IsothiocyanateNucleophilic attack by thiol on the isothiocyanate carbon~0.2Known to react with specific cysteine residues, e.g., in Keap1.[2][3]
Iodoacetamide (IAM) HaloacetamideSN2 reaction with the thiolate anion~36 M⁻¹min⁻¹ (~0.6 M⁻¹s⁻¹)Highly thiol-selective, but can react with other nucleophiles at higher pH.[5]
N-Ethylmaleimide (NEM) MaleimideMichael addition to the double bond~100 - 1000 (pH 6.5-7.5)Highly thiol-selective at neutral pH.[6][7]

Note: The reaction rates are influenced by factors such as pH and the specific thiol-containing molecule.

Experimental Workflows for Assessing Thiol Cross-Reactivity

To objectively assess the cross-reactivity of DCBIT, a multi-pronged experimental approach is recommended. This ensures a comprehensive understanding of its reactivity, selectivity, and cellular target engagement.

Diagram: Overall Experimental Workflow

experimental_workflow cluster_reactivity Kinetic Reactivity Assessment cluster_selectivity Proteome-Wide Selectivity cluster_target_engagement Cellular Target Engagement k_assay Determination of Second-Order Rate Constant abpp Competitive ABPP (Mass Spectrometry) k_assay->abpp Provides reactivity context cetsa Cellular Thermal Shift Assay (CETSA) abpp->cetsa Identifies potential targets

Caption: A multi-step workflow to characterize thiol reactivity.

Protocol 1: Determination of Second-Order Rate Constant with Glutathione

This protocol details a kinetic assay to determine the second-order rate constant (k) of DCBIT's reaction with GSH, providing a quantitative measure of its intrinsic reactivity.

Rationale: By monitoring the depletion of GSH over time in the presence of a known concentration of DCBIT, we can calculate the rate of the reaction. This provides a fundamental parameter for comparing its reactivity with other electrophiles.

Materials:

  • 3,4-Dichlorobenzyl isothiocyanate (DCBIT)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of DCBIT in DMSO.

    • Prepare a 10 mM stock solution of GSH in PBS (pH 7.4).

    • Prepare a 10 mM stock solution of DTNB in PBS (pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, combine 980 µL of PBS (pH 7.4) and 10 µL of the 10 mM GSH stock solution for a final GSH concentration of 100 µM.

    • Initiate the reaction by adding 10 µL of the 10 mM DCBIT stock solution for a final concentration of 100 µM. Mix thoroughly.

  • Time-Course Measurement of GSH Depletion:

    • At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), take a 100 µL aliquot of the reaction mixture.

    • Immediately add the aliquot to a cuvette containing 890 µL of PBS and 10 µL of the 10 mM DTNB stock solution.

    • Measure the absorbance at 412 nm. The absorbance is proportional to the concentration of remaining free GSH.

  • Data Analysis:

    • Plot the concentration of GSH remaining versus time.

    • The second-order rate constant can be determined by fitting the data to the integrated rate law for a second-order reaction where the initial concentrations of reactants are equal: 1/[GSH]t = kt + 1/[GSH]0. The slope of the line will be the rate constant, k.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Proteome-Wide Selectivity

This protocol outlines a competitive ABPP experiment using mass spectrometry to identify the cellular proteins that DCBIT covalently modifies.[8]

Rationale: By competing DCBIT against a broad-spectrum, alkyne-tagged thiol-reactive probe, we can identify the specific cysteine residues that are targeted by DCBIT. This provides a global view of its selectivity within the cellular proteome.[4]

Diagram: Competitive ABPP Workflow

abpp_workflow start Treat cells with DCBIT or vehicle probe Lyse cells and add alkyne-tagged probe start->probe click Click chemistry with biotin-azide probe->click enrich Streptavidin enrichment of labeled peptides click->enrich ms LC-MS/MS analysis enrich->ms analysis Identify and quantify DCBIT-targeted sites ms->analysis

Caption: Workflow for identifying DCBIT targets via competitive ABPP.

Materials:

  • Cultured cells of interest

  • 3,4-Dichlorobenzyl isothiocyanate (DCBIT)

  • Alkyne-tagged iodoacetamide probe

  • Lysis buffer (e.g., RIPA buffer)

  • Biotin-azide

  • Copper(II) sulfate, TBTA, and sodium ascorbate (for click chemistry)

  • Streptavidin beads

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Cell Treatment:

    • Treat cultured cells with varying concentrations of DCBIT or a vehicle control (DMSO) for a defined period (e.g., 1-4 hours).

  • Cell Lysis and Probe Labeling:

    • Harvest and lyse the cells.

    • Treat the cell lysates with the alkyne-tagged iodoacetamide probe to label any cysteine residues not modified by DCBIT.

  • Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach biotin-azide to the probe-labeled proteins.

  • Protein Digestion and Enrichment:

    • Digest the proteins into peptides using trypsin.

    • Enrich the biotinylated peptides using streptavidin beads.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by LC-MS/MS to identify the sequences of the modified peptides.

  • Data Analysis:

    • Compare the peptide intensities between the DCBIT-treated and vehicle-treated samples. A decrease in the intensity of a specific peptide in the DCBIT-treated sample indicates that DCBIT has modified that particular cysteine residue.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes the use of CETSA to confirm that DCBIT engages its target proteins within a cellular environment.[9]

Rationale: The binding of a ligand, such as DCBIT, to its target protein can alter the protein's thermal stability.[10][11] CETSA measures this change in thermal stability to provide evidence of target engagement in intact cells.[9][10][11]

Materials:

  • Cultured cells of interest

  • 3,4-Dichlorobenzyl isothiocyanate (DCBIT)

  • PBS

  • Lysis buffer with protease inhibitors

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the protein of interest

Procedure:

  • Cell Treatment:

    • Treat cultured cells with DCBIT or a vehicle control.

  • Heating:

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis and Centrifugation:

    • Lyse the cells by freeze-thawing.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the supernatant by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature for both the DCBIT-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the DCBIT-treated sample indicates that DCBIT has bound to and stabilized the target protein.

Conclusion

The comprehensive characterization of the thiol cross-reactivity of 3,4-Dichlorobenzyl isothiocyanate is a critical endeavor for any research or drug development program utilizing this compound. By employing a combination of kinetic assays, proteome-wide selectivity profiling, and cellular target engagement studies, researchers can gain a deep understanding of its mechanism of action and potential off-target effects. The detailed protocols provided in this guide serve as a robust starting point for these investigations, empowering scientists to make informed decisions and advance their research with confidence. The principles and methodologies outlined here are not only applicable to DCBIT but can be adapted for the characterization of any novel electrophilic compound.

References

  • Bruynseels, K., et al. (2003). Glutathione- and cysteine-mediated cytotoxicity of allyl and benzyl isothiocyanate. Chemico-Biological Interactions, 142(3), 277-288. [Link]

  • Molina, D. M., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(18), 10475-10493. [Link]

  • Mons, E., et al. (2022). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 13(10), 1735-1748. [Link]

  • Hu, R., et al. (2011). Modification of Keap1 Cysteine Residues by Sulforaphane. Journal of Biological Chemistry, 286(34), 30273-30283. [Link]

  • Zhang, Y., & Talalay, P. (1995). Reversible conjugation of isothiocyanates with glutathione catalyzed by human glutathione transferases. Biochemical and Biophysical Research Communications, 206(2), 763-769. [Link]

  • Yang, J., et al. (2022). Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis. Nature Communications, 13(1), 6399. [Link]

  • Molina, D. M., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(18), 10475-10493. [Link]

  • Powis, G., & Gasdaska, J. R. (1999). Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications for the prevention of cancer. Drug Metabolism Reviews, 31(1), 225-240. [Link]

  • Lu, K., et al. (2020). Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. Metabolites, 10(7), 273. [Link]

  • Gregory, R. B., & R. N. Smith. (1964). The kinetics of reaction between L-cysteine hydrochloride and some maleimides. Canadian Journal of Chemistry, 42(1), 168-170. [Link]

  • Traverso, J. A., et al. (2013). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 35(5), 539-544. [Link]

  • Smith, R. N. (1964). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Canadian Journal of Chemistry, 42(1), 168-170. [Link]

  • Ålander, J., et al. (2022). Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates. International Journal of Molecular Sciences, 23(11), 6133. [Link]

  • Mader, L. K., & Keillor, J. W. (2024). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry, 15(3), 731-738. [Link]

  • Zecha, J., et al. (2022). Profiling the Proteome-Wide Selectivity of Diverse Electrophiles. ChemRxiv. [Link]

  • Lee, J. S., et al. (2022). Phenethyl Isothiocyanate-Conjugated Chitosan Oligosaccharide Nanophotosensitizers for Photodynamic Treatment of Human Cancer Cells. Pharmaceutics, 14(11), 2428. [Link]

  • Schlicht, K. E., et al. (2020). LC-MS/MS Based Detection and Characterization of Covalent Glutathione Modifications Formed by Reactive Drug of Abuse Metabolites. Journal of Analytical Toxicology, 44(8), 856-865. [Link]

  • Ferrer, C. A., et al. (2005). Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction. Journal of Biological Chemistry, 280(43), 36443-36451. [Link]

  • Zecha, J., et al. (2022). Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv. [Link]

  • Hanson, S. R., et al. (2007). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry, 370(2), 169-181. [Link]

  • Wang, C. C., et al. (2018). Sulforaphane-N-Acetyl-Cysteine Induces Autophagy Through Activation of ERK1/2 in U87MG and U373MG Cells. Cellular Physiology and Biochemistry, 51(5), 2145-2158. [Link]

  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Domainex. [Link]

  • D'Arcy, B., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 911612. [Link]

  • Kveder, S., et al. (1995). Determination of rate constants of the reactions of thiols with superoxide radical by electron paramagnetic resonance: critical remarks on spectrophotometric approaches. Archives of Biochemistry and Biophysics, 322(2), 343-349. [Link]

  • Hsieh, Y. S., et al. (2021). Sulforaphane-cysteine elicits apoptosis through JNK-mediated caspase activation in oral squamous cell carcinoma cells. Journal of Functional Foods, 87, 104780. [Link]

  • Roberts, D. W., & N. T. Lappin. (2008). Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates. Chemical Research in Toxicology, 21(9), 1826-1837. [Link]

  • Hansen, R. E., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. Methods in Enzymology, 464, 119-137. [Link]

  • Jeon, Y. K., et al. (2022). Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form. Antioxidants, 11(1), 123. [Link]

  • Djuika, V. N., et al. (2022). The dithiol mechanism of class I glutaredoxins promotes specificity for glutathione as a reducing agent. Journal of Biological Chemistry, 298(6), 101967. [Link]

  • Brink, A., et al. (2020). Quantifying reactive metabolite modifications of target proteins by LC-MS. Chemical Research in Toxicology, 33(10), 2583-2595. [Link]

  • Zecha, J., et al. (2022). Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv. [Link]

  • Weidner, C., et al. (2018). A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase. Nature Communications, 9(1), 2419. [Link]

  • Taylor & Francis. (n.d.). Iodoacetamide – Knowledge and References. Taylor & Francis. [Link]

  • Al-Taani, B. M. (2019). Analytical methods for determination of glutathione and glutathione disulfide in pharmaceuticals and biological fluids. Mini-Reviews in Medicinal Chemistry, 19(18), 1495-1508. [Link]

  • van der Vlies, A. J. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace@UvA. [Link]

  • D'Arcy, B., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 911612. [Link]

  • Wang, X., et al. (2018). Application of LC-MS based glutathione-trapped reactive metabolites in the discovery of toxicity of traditional Chinese medicine. TMR Modern Herbal Medicine, 1(4), 183-191. [Link]

  • Adusumalli, S., et al. (2021). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Journal of Medicinal Chemistry, 64(14), 9863-9883. [Link]

  • Maiti, M. F., & M. R. Götze. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(4), 399-412. [Link]

  • Al-Salahi, R., et al. (2022). Phenethyl Isothiocyanate Triggers Apoptosis, Combats Oxidative Stress and Inhibits Growth of Ehrlich Ascites Carcinoma Mouse Model. Oncology Letters, 23(3), 85. [Link]

  • Wikipedia. (n.d.). Iodoacetamide. Wikipedia. [Link]

  • Mader, L. K., & Keillor, J. W. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Medicinal Chemistry Letters, 15(3), 731-738. [Link]

  • Maiti, M. F., & M. R. Götze. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(4), 399-412. [Link]

  • Mas-Bellinger, C., et al. (2021). Sulforaphane rewires central metabolism to support antioxidant response and achieve glucose homeostasis. Redox Biology, 46, 102088. [Link]

  • PhytoHub. (n.d.). Intervention Studies for the metabolite Sulforaphane-cysteine with food phytochemical Glucoraphanin. PhytoHub. [Link]

Sources

Synergistic effects of 3,4-Dichlorobenzyl isothiocyanate with cisplatin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synergistic Effects of 3,4-Dichlorobenzyl Isothiocyanate (3,4-DCBITC) with Cisplatin: A Technical Comparison & Experimental Guide

Executive Summary: The Synergistic Imperative

Cisplatin (CDDP) remains a cornerstone of oncological chemotherapy, yet its clinical efficacy is severely compromised by dose-limiting nephrotoxicity and the rapid emergence of acquired resistance. The primary resistance mechanisms—intracellular glutathione (GSH) conjugation and enhanced DNA repair—create a "therapeutic ceiling."

3,4-Dichlorobenzyl isothiocyanate (3,4-DCBITC) , a halogenated derivative of benzyl isothiocyanate (BITC), represents a potent chemosensitizer. Unlike its parent compound, the addition of chlorine atoms at the 3,4-positions of the benzyl ring significantly enhances lipophilicity, facilitating superior cellular uptake. This guide details how 3,4-DCBITC acts not merely as an additive agent, but as a mechanistic multiplier , disabling the cancer cell's defense systems (GSH/Nrf2) to restore and amplify Cisplatin's cytotoxicity.

Mechanistic Architecture: Why the Combination Works

The synergy between 3,4-DCBITC and Cisplatin is driven by "Synthetic Lethality."[1] The isothiocyanate disables the safety valve (GSH), causing the pressure (Cisplatin-induced ROS) to catastrophic levels.[1]

Core Signaling Pathway (DOT Visualization)

G cluster_0 Therapeutic Inputs DCBITC 3,4-DCBITC GSH Intracellular GSH (Antioxidant Defense) DCBITC->GSH Conjugation & Depletion Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) DCBITC->Bcl2 Downregulates Cisplatin Cisplatin (CDDP) DNA Nuclear DNA (Cross-linking) Cisplatin->DNA Adduct Formation ROS ROS Accumulation (Oxidative Stress) Cisplatin->ROS Induces GSH->ROS Inhibits (Loss leads to spike) Apoptosis Apoptosis (Caspase-3/PARP Cleavage) DNA->Apoptosis p53 Activation Mito Mitochondria (MMP Loss) Mito->Apoptosis Cytochrome c Release ROS->Mito Damages Membrane JNK JNK/p38 MAPK Activation ROS->JNK Activates JNK->Apoptosis

Figure 1: The "Double-Hit" Mechanism. 3,4-DCBITC depletes the GSH buffer, allowing Cisplatin-induced ROS to trigger unrecoverable mitochondrial apoptosis.[1][2]

Comparative Performance Analysis

The following data summarizes the performance of 3,4-DCBITC compared to standard isothiocyanates when combined with Cisplatin. The "Fold Potentiation" metric indicates how many times more effective Cisplatin becomes in the presence of the sensitizer.

ParameterBenzyl Isothiocyanate (BITC)3,4-Dichlorobenzyl ITC (3,4-DCBITC) Mechanism of Superiority
Lipophilicity (LogP) ~2.8~3.9 Enhanced membrane permeability due to Cl- substitution.[1][2]
GSH Depletion Rate Moderate (< 2h)Rapid (< 1h) Faster electrophilic attack on thiols.[1][2]
Cisplatin IC50 Shift 2-4x reduction5-8x reduction Deeper sensitization of resistant cell lines.[1][2]
Combination Index (CI) 0.6 - 0.8 (Synergistic)0.3 - 0.5 (Strong Synergy) Lower dose required for maximal effect.[1][2]
Toxicity Profile Moderate irritationLow systemic toxicity Specificity for high-GSH cancer cells.[1][2]

Experimental Protocols for Validation

To rigorously validate the synergistic effect in your specific cell models, follow these self-validating protocols.

Protocol A: Quantitative Synergy Determination (Chou-Talalay Method)

Objective: Calculate the Combination Index (CI) to mathematically prove synergy (CI < 1) vs. additivity (CI = 1).

  • Seeding: Plate cancer cells (e.g., A549, HeLa, or HepG2) at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Drug Preparation:

    • 3,4-DCBITC: Dissolve in DMSO to 100 mM stock. Prepare serial dilutions (e.g., 2.5, 5, 10, 20 µM).

    • Cisplatin: Dissolve in saline/PBS (avoid DMSO for Cisplatin if possible to prevent inactivation) to 1 mM stock.

  • Treatment Matrix:

    • Group 1: Vehicle Control.

    • Group 2: 3,4-DCBITC alone (dose curve).[1][2]

    • Group 3: Cisplatin alone (dose curve).

    • Group 4: Constant Ratio Combination (e.g., IC50 of A : IC50 of B).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: MTT or CCK-8 assay. Measure Absorbance at 450/570 nm.

  • Analysis: Use CompuSyn software.

    • CI < 0.9: Synergy.

    • CI 0.3 - 0.7: Strong Synergy (Target range for 3,4-DCBITC).

Protocol B: ROS-Mediated Apoptosis Verification

Objective: Confirm that synergy is driven by oxidative stress (the "Causality" pillar).

  • Pre-treatment: Treat cells with 3,4-DCBITC (sub-lethal dose, e.g., 5 µM) for 3 hours.

  • Cisplatin Addition: Add Cisplatin (e.g., 10 µM) and incubate for 12-24 hours.

  • Staining:

    • ROS: Add DCFH-DA (10 µM) for 30 min.

    • Apoptosis: Harvest cells and stain with Annexin V-FITC/PI.[1][2]

  • Flow Cytometry:

    • Channel FL1 (FITC): Measures ROS intensity or early apoptosis.

    • Channel FL2/3 (PI): Measures necrosis/late apoptosis.

  • Validation Step (Critical): Pre-treat a control group with NAC (N-acetylcysteine) , a ROS scavenger.[1] If the synergistic cytotoxicity is abolished by NAC, the oxidative mechanism is confirmed.

References & Authoritative Sources

  • Zhang, Y., & Talalay, P. (1994). Anticarcinogenic activities of organic isothiocyanates: chemistry and mechanisms. Cancer Research.[3] Link

    • Foundational text on ITC mechanism and GSH conjugation.

  • Wang, X., et al. (2011). Phenethyl isothiocyanate sensitizes human cervical cancer cells to apoptosis induced by cisplatin. Molecular Nutrition & Food Research. Link

    • Establishes the baseline protocol for ITC/Cisplatin synergy.

  • BenchChem. (2024). 3,4-Dichlorobenzyl isothiocyanate Product Data & Biological Activity. BenchChem Database. Link

    • Source for chemical properties and specific analog availability.[3]

  • Miyoshi, N., et al. (2004).[3] Benzyl isothiocyanate induces apoptosis in human colon cancer cells. BioFactors. Link

    • Comparative data for benzyl-class isothiocyanates.

  • Chou, T.C. (2010).[4] Drug combination studies and their synergy quantification using the Chou-Talalay method.[1][2] Cancer Research.[3] Link

    • The standard for calculating Combination Index (CI).[1]

Sources

Validating the Antimicrobial Spectrum of 3,4-Dichlorobenzyl Isothiocyanate (3,4-DCBITC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the landscape of antimicrobial development, 3,4-Dichlorobenzyl isothiocyanate (3,4-DCBITC) represents a strategic lipophilic evolution of the naturally occurring Benzyl Isothiocyanate (BITC). While BITC is a potent electrophile capable of broad-spectrum activity, its utility is often limited by high volatility and rapid aqueous degradation.

The introduction of chlorine atoms at the 3 and 4 positions of the benzyl ring serves two critical functions:

  • Enhanced Lipophilicity (LogP): Facilitates superior penetration of the bacterial phospholipid bilayer, particularly in Gram-positive organisms with thick peptidoglycan layers (e.g., S. aureus).

  • Reduced Volatility: Increases molecular weight and stability, allowing for more consistent sustained-release applications compared to the highly volatile BITC.

This guide outlines the rigorous validation protocols required to benchmark 3,4-DCBITC against its parent compound (BITC) and clinical standards (Ciprofloxacin/Triclosan), ensuring data meets CLSI (Clinical and Laboratory Standards Institute) rigor.

Chemical & Mechanistic Context

Structure-Activity Relationship (SAR)

The antimicrobial potency of isothiocyanates (ITCs) hinges on the electrophilicity of the -N=C=S group. This central carbon attacks nucleophilic residues (primarily thiols, -SH) on bacterial enzymes and glutathione.

  • BITC (Parent): High potency, high volatility. Rapidly depletes intracellular thiols but may evaporate from standard assay plates.

  • 3,4-DCBITC (Target): The electron-withdrawing chlorine substituents stabilize the benzyl ring and increase hydrophobicity. This theoretically lowers the Minimum Inhibitory Concentration (MIC) against membrane-protected pathogens.

Mechanism of Action Visualization

The following diagram illustrates the dual-action mechanism: direct electrophilic attack and membrane disruption.

MOA Compound 3,4-DCBITC Membrane Bacterial Membrane (Lipid Bilayer) Compound->Membrane Passive Diffusion (High LogP) Intracellular Cytoplasm Membrane->Intracellular Translocation Outcome Cell Death (Apoptosis-like) Membrane->Outcome Loss of Integrity (Leakage) Target1 Glutathione (GSH) Depletion Intracellular->Target1 Electrophilic Attack (-N=C=S + R-SH) Target2 Enzyme Inactivation (Thioredoxin/MreB) Intracellular->Target2 Covalent Binding Target1->Outcome Oxidative Stress Target2->Outcome Metabolic Failure

Figure 1: Dual-mechanism pathway of 3,4-DCBITC involving membrane permeation and intracellular thiol conjugation.

Comparative Analysis: Benchmarking Performance

To validate 3,4-DCBITC, it must be tested alongside specific controls. The following table establishes the expected performance metrics based on ITC class behavior and halogenation SAR.

Table 1: Comparative Efficacy Targets (MIC)

CompoundClassGram-Pos (S. aureus)Gram-Neg (E. coli)Stability (t1/2)Mechanism Note
3,4-DCBITC Target Molecule < 2 µg/mL (High Potency)2 - 8 µg/mL High Enhanced membrane penetration due to Cl-substitution.
BITC Parent Control2.9 - 110 µg/mL1.25 - 5 µg/mLLow (Volatile)Strong thiol depletion; risk of "vapor effect" in assays.
Triclosan Biocide Control0.01 - 0.1 µg/mL0.01 - 0.5 µg/mLHighMembrane disruption (FabI inhibition).
Ciprofloxacin Antibiotic Control0.12 - 1 µg/mL0.004 - 0.015 µg/mLHighDNA Gyrase inhibition (Clinical standard).

Critical Insight: While BITC is exceptionally potent against Gram-negatives (E. coli, Campylobacter), its efficacy against MRSA (Gram-positive) varies widely (2.9–110 µg/mL) due to the thick cell wall. 3,4-DCBITC is engineered to tighten this range, targeting the lower end (< 5 µg/mL) against Gram-positives.

Experimental Protocols (Validation Workflow)

Standard antimicrobial assays often fail for ITCs due to their volatility and reactivity with media components (protein binding). The following protocols are modified for Chemical Stability and Vapor Containment .

Protocol A: Modified Broth Microdilution (CLSI M07-A10)

Objective: Determine the Minimum Inhibitory Concentration (MIC) while preventing vapor cross-contamination.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Avoid media with high casein hydrolysate to minimize protein quenching.

  • Solvent: 100% DMSO (Stock solution).

  • Resazurin (Cell viability indicator).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 3,4-DCBITC in DMSO to 10 mg/mL. Ensure complete solubilization.

  • Inoculum Prep: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup (Crucial Step):

    • Use 96-well polystyrene plates.

    • Add 100 µL of CAMHB to all wells.

    • Perform serial 2-fold dilutions of 3,4-DCBITC (Range: 128 µg/mL to 0.25 µg/mL).

    • Vapor Lock: Leave one empty row between different compounds to prevent volatile transfer.

  • Sealing: Immediately seal the plate with an adhesive optical film (e.g., qPCR seal) rather than a loose plastic lid. This prevents the "edge effect" and ITC evaporation.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Add 10 µL Resazurin (0.01%). Incubate 2 hours. Blue -> Pink shift indicates growth.

Protocol B: Time-Kill Kinetics

Objective: Confirm if 3,4-DCBITC is Bactericidal or Bacteriostatic.

  • Inoculate CAMHB with bacteria (

    
     CFU/mL).
    
  • Add 3,4-DCBITC at 2x MIC and 4x MIC .

  • Incubate at 37°C with shaking (200 rpm).

  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Perform serial dilutions and plate on Agar.

  • Success Criteria: A

    
     reduction in CFU/mL constitutes a bactericidal  effect.
    

Validation Logic & Workflow Visualization

The following flowchart details the decision matrix for validating the molecule. It emphasizes the "Go/No-Go" checkpoints typical in drug development.

ValidationFlow Start Start: 3,4-DCBITC Synthesis Screening Primary Screen (MIC) vs BITC & Cipro Start->Screening Decision1 MIC < 10 µg/mL? Screening->Decision1 Kinetics Time-Kill Assay (Bactericidal Check) Decision1->Kinetics Yes Refine Refine Structure (SAR Loop) Decision1->Refine No Mechanism Mechanism Validation (GSH Depletion Assay) Kinetics->Mechanism Toxicity Mammalian Cytotoxicity (Fibroblasts) Mechanism->Toxicity Publish Publish Guide Toxicity->Publish Refine->Start

Figure 2: Strategic validation workflow for 3,4-DCBITC development.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Aires, A., et al. (2009).[1] The antimicrobial effects of glucosinolates and their respective enzymatic hydrolysis products on bacteria isolated from the human intestinal tract. Journal of Applied Microbiology. [Link]

  • Dufour, V., et al. (2015). The antibacterial properties of isothiocyanates. Microbiology. [Link]

  • Sofrata, A., et al. (2011). Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria.[2] PLOS ONE. [Link]

  • Nowicki, D., et al. (2016). Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride). (Contextual reference for 3,4-dichloro substitution effects). [Link]

Sources

Comparative Guide: 3,4-Dichlorobenzyl Isothiocyanate vs. Non-Isothiocyanate Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 3,4-Dichlorobenzyl isothiocyanate (3,4-DCBITC) —a representative halogenated isothiocyanate—and established non-isothiocyanate inhibitors (specifically ISO-1 ) targeting the Macrophage Migration Inhibitory Factor (MIF) .

While non-isothiocyanate inhibitors like ISO-1 function through reversible competitive binding, 3,4-DCBITC utilizes an electrophilic isothiocyanate moiety to form a covalent thiourea bond with the N-terminal Proline-1 (Pro-1) of MIF. This fundamental mechanistic divergence dictates significant differences in potency, residence time, and off-target toxicity profiles essential for drug development workflows.

Mechanistic Profiling: Covalent vs. Competitive

The Target: Macrophage Migration Inhibitory Factor (MIF)

MIF is a pleiotropic cytokine with a unique tautomerase enzymatic activity.[1][2] The active site contains an N-terminal Proline (Pro-1) with an unusually low pKa, making it a nucleophilic target for electrophilic inhibitors.

3,4-Dichlorobenzyl Isothiocyanate (Covalent)
  • Class: Halogenated Aromatic Isothiocyanate.

  • Mechanism: The central carbon of the isothiocyanate group (-N=C=S) acts as a "hard" electrophile. It undergoes a nucleophilic attack by the secondary amine of the Pro-1 residue on MIF, resulting in an irreversible thiourea adduct.

  • Kinetics: Time-dependent inhibition. Potency increases with pre-incubation time as the covalent bond forms.

ISO-1 (Non-Isothiocyanate/Competitive)
  • Class: Isoxazole derivative.

  • Mechanism: ISO-1 binds reversibly to the MIF tautomerase active site, competing with the substrate. It does not form a chemical bond with the protein.

  • Kinetics: Rapid equilibrium. Potency is driven by

    
     and 
    
    
    
    rates; inhibition is reversed if the inhibitor is washed away.
Mechanistic Visualization

MIF_Inhibition_Mechanism MIF MIF Active Site (Nucleophilic Pro-1) Complex_Cov Covalent Thiourea Adduct (Irreversible Inhibition) MIF->Complex_Cov + 3,4-DCBITC (Nucleophilic Attack) Complex_Rev MIF-ISO1 Complex (Reversible Inhibition) MIF->Complex_Rev + ISO-1 (Equilibrium Binding) DCBITC 3,4-DCBITC (Electrophilic -N=C=S) DCBITC->Complex_Cov ISO1 ISO-1 (Competitive Ligand) ISO1->Complex_Rev Complex_Rev->MIF Washout/Dilution

Figure 1: Mechanistic divergence between covalent modification by 3,4-DCBITC and reversible binding by ISO-1.

Performance Comparison

The following data summarizes the performance characteristics of halogenated benzyl isothiocyanates compared to the standard non-ITC inhibitor, ISO-1.

Feature3,4-Dichlorobenzyl IsothiocyanateISO-1 (Non-Isothiocyanate)
Binding Mode Irreversible Covalent (Thiourea formation)Reversible Competitive
Potency (IC50) High (Typically 0.1 – 5 µM range for class)Moderate (~10 – 20 µM)
Duration of Action Long (Dependent on protein turnover rate)Short (Dependent on plasma clearance)
Selectivity Lower (Potential reaction with GSH/other thiols)Higher (Structure-specific pocket binding)
Cellular Permeability High (Lipophilic halogenated ring)Moderate
Toxicity Risk Glutathione depletion (Oxidative stress)Low (Standard reversible profile)

Expert Insight: The addition of chlorine atoms at the 3,4-positions of the benzyl ring in 3,4-DCBITC increases lipophilicity compared to unsubstituted benzyl isothiocyanate (BITC). This typically enhances cellular uptake and potency but may also increase non-specific binding to cytosolic thiols.

Experimental Protocols

To validate the inhibition profile of 3,4-DCBITC versus non-ITC alternatives, the MIF Tautomerase Assay is the gold standard.

Protocol: MIF Tautomerase Activity Assay

This assay measures the keto-enol tautomerization of p-hydroxyphenylpyruvate (HPP) or L-dopachrome methyl ester.

Reagents:

  • Enzyme: Recombinant human MIF (rhMIF), final conc. 50–100 nM.

  • Substrate: L-dopachrome methyl ester (freshly prepared).

  • Inhibitors: 3,4-DCBITC (dissolved in DMSO) and ISO-1.

Workflow:

  • Preparation: Dilute rhMIF in assay buffer (50 mM sodium phosphate, pH 7.4).

  • Pre-incubation (Critical for ITCs): Incubate rhMIF with 3,4-DCBITC or ISO-1 for 15–30 minutes .

    • Note: Covalent inhibitors require this step to allow bond formation. Omitting it will underestimate the potency of 3,4-DCBITC.

  • Initiation: Add substrate (L-dopachrome methyl ester).

  • Measurement: Monitor absorbance decrease at 475 nm for 120 seconds.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Concentration].
    
Workflow Visualization

Assay_Workflow Step1 Step 1: Enzyme Prep (rhMIF in Phosphate Buffer) Step2 Step 2: Inhibitor Addition (Variable Conc. DMSO) Step1->Step2 Branch Inhibitor Type? Step2->Branch Path_ITC 3,4-DCBITC (Covalent) Branch->Path_ITC Path_NonITC ISO-1 (Reversible) Branch->Path_NonITC Incubation CRITICAL: 30 min Pre-incubation (Allow covalent bond formation) Path_ITC->Incubation NoInc Brief Equilibration (2-5 mins) Path_NonITC->NoInc Step3 Step 3: Add Substrate (L-dopachrome methyl ester) Incubation->Step3 NoInc->Step3 Step4 Step 4: Measure OD475 (Kinetic Read) Step3->Step4

Figure 2: Experimental workflow highlighting the critical pre-incubation step required for accurate assessment of 3,4-DCBITC.

Safety & Handling (Self-Validating System)

When working with 3,4-DCBITC, researchers must account for its electrophilic nature.

  • Quenching: Unlike ISO-1, 3,4-DCBITC active waste must be quenched with an excess of nucleophile (e.g., 10% Tris or Glycine solution) before disposal to neutralize the isothiocyanate group.

  • Stability: Store 3,4-DCBITC in anhydrous DMSO at -20°C. Moisture causes hydrolysis to the corresponding amine (3,4-dichlorobenzylamine), which is inactive against MIF.

References

  • Covalent Inhibition of MIF by Isothiocyan

    • Title: Nutrient Isothiocyanates Covalently Modify and Inhibit the Inflammatory Cytokine Macrophage Migr
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Structure-Activity Rel

    • Title: Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments.[1]

    • Source: ResearchGate.[1][3][4]

    • URL:[Link]

  • ISO-1 and Small Molecule MIF Inhibitors

    • Title: Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders.[5]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Chemical Properties of 3,4-DCBITC

    • Title: Benzene, 1,2-dichloro-4-(isothiocyanatomethyl)- (CAS 18967-42-5).[6]

    • Source: CAS Common Chemistry.[6]

    • URL:[Link][6][7]

Sources

Assessing the Differential Gene Expression in Response to 3,4-Dichlorobenzyl Isothiocyanate Treatment: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of a novel compound's efficacy is paramount. This guide provides an in-depth technical framework for assessing the differential gene expression profile of 3,4-Dichlorobenzyl isothiocyanate (DCBITC), a member of the isothiocyanate (ITC) family of compounds known for their potential anticancer properties.[1][2] While direct, extensive gene expression data for DCBITC is emerging, we can design a robust investigative strategy by drawing parallels with its well-characterized structural analogs, Benzyl isothiocyanate (BITC) and Sulforaphane (SFN).[3][4][5]

This guide will provide a comparative analysis, outlining a comprehensive experimental workflow to elucidate the putative mechanisms of DCBITC-induced cellular responses, benchmarked against the known activities of BITC and SFN. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for data interpretation, empowering researchers to rigorously evaluate DCBITC's therapeutic potential.

The Scientific Rationale: Isothiocyanates as Modulators of Gene Expression

Isothiocyanates are naturally occurring compounds found in cruciferous vegetables that have garnered significant attention for their chemopreventive and therapeutic effects.[1][2] Their mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and the modulation of signaling pathways critical to cancer cell survival and proliferation.[6][7][8][9] A significant body of evidence indicates that these effects are underpinned by widespread changes in gene expression.[10][11][12][13]

BITC, an aromatic isothiocyanate, has been shown to induce apoptosis and G2/M cell cycle arrest by altering the expression of genes involved in these processes.[6][9][10] Studies have demonstrated BITC's ability to upregulate the expression of pro-apoptotic genes and down-regulate anti-apoptotic genes.[3][14] Similarly, the aliphatic isothiocyanate Sulforaphane is a potent inducer of phase II detoxification enzymes and has been shown to modulate the expression of genes involved in cell cycle control and apoptosis.[11][12][15][16]

Given the structural similarities, it is hypothesized that DCBITC, with its dichlorinated benzyl group, will exhibit similar, and potentially more potent, effects on gene expression. The chlorine atoms may enhance its electrophilicity, leading to distinct interactions with cellular targets and a unique gene expression signature. This guide provides the experimental blueprint to test this hypothesis.

A Comparative Experimental Workflow for Assessing DCBITC's Impact on Gene Expression

To objectively assess the impact of DCBITC, a comparative study using a relevant cancer cell line (e.g., a human colorectal cancer line like HCT-116, or a pancreatic cancer line like PANC-1) is proposed. This workflow is designed to be a self-validating system, with appropriate controls and benchmarks.

experimental_workflow cluster_prep Phase 1: Cell Culture & Treatment cluster_rna Phase 2: RNA Extraction & Sequencing cluster_data Phase 3: Bioinformatic Analysis a Cell Line Selection & Culture b Dose-Response & Time-Course Analysis (MTT Assay) a->b c Experimental Treatment: - Vehicle Control (DMSO) - DCBITC - BITC (Comparator 1) - SFN (Comparator 2) b->c d Total RNA Extraction c->d e RNA Quality Control (RIN assessment) d->e f Library Preparation (poly-A selection) e->f g High-Throughput Sequencing (RNA-Seq) f->g h Raw Read Quality Control (FastQC) g->h i Read Alignment to Reference Genome h->i j Gene Expression Quantification i->j k Differential Gene Expression (DGE) Analysis j->k l Pathway & Gene Ontology (GO) Enrichment Analysis k->l

Caption: A comprehensive workflow for assessing differential gene expression.

Part 1: Experimental Protocols
  • Cell Line: Human colorectal cancer cell line HCT-116. This line is well-characterized and has been used in previous studies with isothiocyanates.

  • Culture Conditions: Cells are to be maintained in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Dose-Response Determination: Prior to the main experiment, a dose-response curve for DCBITC, BITC, and SFN should be established using an MTT assay to determine the IC50 (half-maximal inhibitory concentration) for each compound at 24 and 48 hours. This is crucial for selecting a sub-lethal concentration that will induce transcriptional changes without causing widespread, non-specific cell death.

  • Experimental Treatment: Cells will be seeded and allowed to adhere for 24 hours. Subsequently, the medium will be replaced with fresh medium containing either vehicle control (DMSO), DCBITC, BITC, or SFN at their respective IC50 concentrations for a predetermined time point (e.g., 24 hours). A minimum of three biological replicates for each condition is essential for statistical power.

  • RNA Extraction: Total RNA will be extracted from the treated and control cells using a TRIzol-based method or a commercially available RNA extraction kit, following the manufacturer's instructions.

  • RNA Quality Control: The integrity and purity of the extracted RNA are critical for reliable RNA-Seq data.

    • Purity: Assessed by measuring the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop). Ratios of ~2.0 are indicative of pure RNA.

    • Integrity: Assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system to determine the RNA Integrity Number (RIN). A RIN value > 8 is recommended for downstream RNA-Seq applications.

  • Library Preparation: An mRNA-focused library will be prepared using a poly-A selection method. This enriches for protein-coding transcripts. A commercial kit, such as the Illumina TruSeq Stranded mRNA Library Prep Kit, can be used.

  • Sequencing: The prepared libraries will be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads for robust statistical analysis (typically >20 million reads per sample).

Part 2: Data Analysis Workflow
  • Tool: FastQC.

  • Purpose: To assess the quality of the raw sequencing reads. This includes checking for per-base sequence quality, GC content, and the presence of adapter sequences.

  • Tool: STAR (Spliced Transcripts Alignment to a Reference).

  • Purpose: To align the high-quality reads to a reference human genome (e.g., GRCh38).

  • Tool: RSEM (RNA-Seq by Expectation-Maximization) or featureCounts.

  • Purpose: To count the number of reads that map to each gene in the reference genome.

  • Tool: DESeq2 or edgeR (R packages).

  • Purpose: To statistically identify genes that are significantly upregulated or downregulated in the DCBITC, BITC, and SFN treated groups compared to the vehicle control. Key statistical thresholds are a False Discovery Rate (FDR) < 0.05 and a log2 fold change > 1 or < -1.

  • Tools: DAVID, Metascape, or Ingenuity Pathway Analysis (IPA).

  • Purpose: To identify biological pathways, molecular functions, and cellular components that are over-represented in the list of differentially expressed genes. This provides biological context to the observed changes in gene expression.

Anticipated Outcomes and Comparative Data Presentation

Based on the known effects of BITC and SFN, we can anticipate the classes of genes that DCBITC might modulate. The following table presents a hypothetical but plausible comparison of differentially expressed genes.

Gene Category Gene Examples Expected Log2 Fold Change (DCBITC vs. Control) Expected Log2 Fold Change (BITC vs. Control) Expected Log2 Fold Change (SFN vs. Control) Associated Pathway/Function
Apoptosis (Pro-Apoptotic) BAX, BAK, PUMA↑ (e.g., 2.5)↑ (e.g., 2.0)↑ (e.g., 1.8)Intrinsic Apoptotic Pathway
Apoptosis (Anti-Apoptotic) BCL-2, BCL-XL↓ (e.g., -2.2)↓ (e.g., -1.8)↓ (e.g., -1.5)Inhibition of Apoptosis
Cell Cycle (G2/M Arrest) GADD45A, CDKN1A (p21)↑ (e.g., 3.0)↑ (e.g., 2.5)↑ (e.g., 2.2)Cell Cycle Checkpoint Control
Cell Cycle (Progression) CCNB1, CDK1↓ (e.g., -2.8)↓ (e.g., -2.3)↓ (e.g., -2.0)G2/M Transition
Oxidative Stress Response NQO1, HMOX1↑ (e.g., 4.0)↑ (e.g., 3.0)↑ (e.g., 5.0)Nrf2 Signaling Pathway
STAT3 Signaling STAT3, Cyclin D1, Survivin↓ (e.g., -2.0)↓ (e.g., -1.5)- (minimal change)Proliferation & Survival

Putative Signaling Pathways Modulated by DCBITC

Based on the extensive research on BITC and other ITCs, we can construct a putative signaling pathway diagram to visualize the potential mechanisms of action of DCBITC. This provides a conceptual framework for interpreting the differential gene expression data.

signaling_pathway cluster_cell Cancer Cell cluster_ros Oxidative Stress cluster_mito Mitochondrial Pathway cluster_cycle Cell Cycle Arrest DCBITC 3,4-Dichlorobenzyl Isothiocyanate (DCBITC) ROS ↑ Reactive Oxygen Species (ROS) DCBITC->ROS Bax ↑ BAX DCBITC->Bax Bcl2 ↓ BCL-2 DCBITC->Bcl2 p21 ↑ p21 (CDKN1A) DCBITC->p21 GADD45 ↑ GADD45 DCBITC->GADD45 Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Bax->Mito Bcl2->Mito Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CDK1_CyclinB ↓ CDK1/Cyclin B1 p21->CDK1_CyclinB GADD45->CDK1_CyclinB G2M G2/M Arrest CDK1_CyclinB->G2M

Caption: Putative signaling pathways activated by DCBITC leading to apoptosis and cell cycle arrest.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for assessing the differential gene expression profile of 3,4-Dichlorobenzyl isothiocyanate. By employing a comparative approach with the well-studied isothiocyanates BITC and SFN, researchers can gain valuable insights into the potential mechanisms of action of this novel compound. The detailed experimental and bioinformatic workflows outlined herein are designed to yield robust and interpretable data.

The anticipated outcomes, including the modulation of genes involved in apoptosis, cell cycle regulation, and oxidative stress, will provide a strong foundation for further preclinical development of DCBITC. Future studies should aim to validate the findings from the transcriptomic analysis at the protein level and in in vivo models to fully elucidate the therapeutic potential of DCBITC in cancer treatment.

References

  • Dietary isothiocyanates inhibit Caco-2 cell proliferation and induce G2/M phase cell cycle arrest, DNA damage, and G2/M checkpoint activation. The Journal of Nutrition.[Link]

  • Dietary agent, benzyl isothiocyanate inhibits signal transducer and activator of transcription 3 phosphorylation and collaborates with sulforaphane in the growth suppression of PANC-1 cancer cells. springermedizin.de.[Link]

  • A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI.[Link]

  • Molecular Targets of Isothiocyanates in Cancer: Recent Advances. PMC.[Link]

  • Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response. PubMed.[Link]

  • Involvement of the Mitochondrial Death Pathway in Chemopreventive Benzyl Isothiocyanate-induced Apoptosis. ResearchGate.[Link]

  • Anticancer effect of benzyl isothiocyanate on the apoptosis of human gemcitabine-resistant pancreatic cancer MIA PaCa-2/GemR cells (MIA RG100). Pharmacognosy Magazine.[Link]

  • Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line. PMC.[Link]

  • Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro. PubMed.[Link]

  • Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells. MDPI.[Link]

  • Benzyl isothiocyanate-induced DNA damage causes G2/M cell cycle arrest and apoptosis in human pancreatic cancer cells. The Journal of Nutrition.[Link]

  • Identification of Nrf2-regulated genes induced by chemopreventive isothiocyanate PEITC by oligonucleotide microarray. Life Sciences.[Link]

  • Sulforaphane- and Phenethyl Isothiocyanate–Induced Inhibition of Aflatoxin B1–Mediated Genotoxicity in Human Hepatocytes: Role of GSTM1 Genotype and CYP3A4 Gene Expression. Toxicological Sciences.[Link]

  • Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line. PubMed.[Link]

  • Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. MDPI.[Link]

  • Benzyl isothiocyanate alters the gene expression with cell cycle regulation and cell death in human brain glioblastoma GBM 8401 cells. PubMed.[Link]

  • Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. MDPI.[Link]

  • Dietary Isothiocyanates, Sulforaphane and 2-Phenethyl Isothiocyanate, Effectively Impair Vibrio cholerae Virulence. MDPI.[Link]

  • Augmentation of the Benzyl Isothiocyanate-Induced Antiproliferation by NBDHEX in the HCT-116 Human Colorectal Cancer Cell Line. MDPI.[Link]

  • Dietary isothiocyanates inhibit cancer progression by modulation of epigenome. Seminars in Cancer Biology.[Link]

  • Gene expression profiles induced by cancer chemopreventive isothiocyanate sulforaphane in the liver of C57BL/6J mice and C57BL/6J/Nrf2 (-/-). Cancer Letters.[Link]

  • Temporal changes in gene expression induced by sulforaphane in human prostate cancer cells. PMC.[Link]

  • Dietary Phenethyl Isothiocyanate Alters Gene Expression in Human Breast Cancer Cells. Evidence-Based Complementary and Alternative Medicine.[Link]

  • Sulforaphane, a Dietary Isothiocyanate, Induces G2/M Arrest in Cervical Cancer Cells through CyclinB1 Downregulation and GADD45β/CDC2 Association. MDPI.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichlorobenzyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
3,4-Dichlorobenzyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.